Manganese niobium oxide (MnNb2O6)
Description
Structure
2D Structure
Properties
IUPAC Name |
manganese(2+);niobium(5+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mn.2Nb.7O/q2*+2;2*+5;7*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNVPPGPLYRJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Nb+5].[Nb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn2Nb2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923328 | |
| Record name | Manganese(2+) niobium(5+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-69-8 | |
| Record name | Manganese niobium oxide (MnNb2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese niobium oxide (MnNb2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(2+) niobium(5+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese diniobium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Morphological Control of Mnnb2o6
Hydrothermal Synthesis Techniques
Hydrothermal synthesis is a method of synthesizing crystalline materials from aqueous solutions under high temperature and pressure. This technique allows for the control of particle size, morphology, and crystallinity by varying parameters such as reaction time, temperature, and the chemical environment.
Facile Hydrothermal Approaches
Facile hydrothermal methods offer a straightforward, one-step process for the synthesis of MnNb2O6. rsc.org In a typical procedure, precursors of manganese and niobium are mixed in an aqueous solution and heated in a sealed autoclave. The morphology of the resulting MnNb2O6 crystals can be controlled by adjusting the hydrothermal treatment time. For instance, studies have shown an evolution of crystal morphologies with increasing reaction time, starting from spindle-like particles at 12 hours, progressing to star-like crystals at 18 hours, and forming hierarchical star-like structures after 24 hours. iaea.org Longer durations, such as 3 days, can lead to overgrown crystals. iaea.org These hierarchical structures, often composed of nanosheets, provide a high surface area and abundant reaction sites, which are beneficial for applications like supercapacitors. iaea.org
Inorganic Salt-Assisted Hydrothermal Methods
The addition of inorganic salts during hydrothermal synthesis can significantly influence the morphology and crystal growth of MnNb2O6. This salt-assisted approach has been utilized to synthesize three-dimensional (3D) flower-like nanostructures. rsc.org In this method, a salt such as potassium sulfate (B86663) (K2SO4) is introduced into the reaction mixture. rsc.org The salt is believed to play a critical role in the formation of these complex nanostructures, likely through a process of Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, leading to the growth of more uniform, larger structures. rsc.org The resulting 3D flower-like morphologies are composed of interconnected nanosheets, which can enhance properties like photocatalytic activity. rsc.org
Two-Step Hydrothermal Synthesis Routes
A two-step hydrothermal method has also been employed for the synthesis of nano-scaled MnNb2O6. researchgate.net This approach involves an initial hydrothermal step to dissolve the niobium precursor, typically Nb2O5, in a highly basic solution. rsc.org This is followed by a second hydrothermal reaction where the manganese precursor is introduced to react with the dissolved niobium species. researchgate.netrsc.org This method allows for better control over the reaction conditions and can lead to the formation of pure, well-defined nanostructures. researchgate.net For instance, flower-like morphologies with a pseudo-six-fold symmetry, composed of 2D nanosheets, have been successfully synthesized using this technique. researchgate.net Controlling the pH of the reaction solution is crucial in this method to obtain the pure MnNb2O6 phase. researchgate.net
Influence of Precursors and Mineralizers
The choice of precursors and the use of mineralizers are critical factors that dictate the phase purity and morphology of the final MnNb2O6 product.
Commonly used precursors for the hydrothermal synthesis of MnNb2O6 are hydrated niobium pentoxide (Nb2O5·nH2O) and manganese nitrate (B79036) (Mn(NO3)2). researchgate.net These precursors provide the necessary niobium and manganese ions in the reaction solution. Research has shown that using these specific precursors can successfully yield pure MnNb2O6 powders. researchgate.net
Mineralizers are chemical agents that facilitate the dissolution and recrystallization of reactants during hydrothermal synthesis. Various mineralizers, including hydrochloric acid (HCl), hydrofluoric acid (HF), sodium hydroxide (B78521) (NaOH), and ammonium (B1175870) hydroxide (NH4OH), have been investigated for their effect on the formation of MnNb2O6. researchgate.net Studies have demonstrated that pure MnNb2O6 powders with a crystallite size of approximately 24 nm can be obtained in neutral and alkaline solutions (using NaOH or NH4OH) at 200°C for 168 hours. researchgate.net The specific mineralizer used can influence the pH of the solution, which in turn affects the solubility of the precursors and the crystallization process of MnNb2O6.
Table 1: Summary of Hydrothermal Synthesis Conditions for MnNb2O6
| Synthesis Method | Precursors | Mineralizer/Additive | Temperature (°C) | Time (h) | Resulting Morphology |
| Facile Hydrothermal | - | - | - | 12 | Spindle-like particles iaea.org |
| Facile Hydrothermal | - | - | - | 18 | Undergrown star-like crystals iaea.org |
| Facile Hydrothermal | - | - | - | 24 | Hierarchical star-like crystals iaea.org |
| Inorganic Salt-Assisted | - | K2SO4 | - | - | 3D flower-like nanostructures rsc.org |
| Two-Step Hydrothermal | Nb2O5, Mn precursor | Basic solution | - | - | Flower-like nanosheets researchgate.netrsc.org |
| Precursor/Mineralizer Study | Nb2O5·nH2O, Mn(NO3)2 | NaOH, NH4OH | 200 | 168 | ~24nm crystallites researchgate.net |
Effect of Alkaline Media (LiOH, NaOH, KOH)
In the hydrothermal synthesis of MnNb₂O₆, the choice of alkaline medium—typically a mineralizer like Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH)—plays a crucial role in determining the crystalline structure and morphology of the resulting material. A study conducting the hydrothermal reaction at 240 °C with these different alkaline solutions yielded MnNb₂O₆ with distinct properties. rsc.org
The materials synthesized in the presence of LiOH, NaOH, and KOH all exhibited a disordered columbite structure, where manganese and niobium atoms are randomly distributed across the octahedral sites. rsc.org This disordered arrangement is a common outcome of lower temperature hydrothermal synthesis. Upon annealing at a high temperature of 1000 °C, these materials transform into an ordered columbite structure. rsc.org
The morphology of the MnNb₂O₆ particles is also heavily dependent on the alkaline solution used. The use of different alkali metal hydroxides (MOH, where M = Li, Na, K) leads to the formation of intricately shaped crystalline particles with dimensions in the nanometer range. rsc.org Specifically, the material synthesized using NaOH (MNO-Na) demonstrated superior cyclability for lithium uptake, retaining 64% of its initial specific capacity of 182 mAh g⁻¹ after 200 cycles, suggesting that the choice of mineralizer directly impacts the electrochemical performance by influencing the material's structural stability and morphology. rsc.org
| Alkaline Medium | Synthesis Temperature | Resulting Structure (As-Synthesized) | Resulting Structure (Annealed at 1000 °C) | Key Morphological Feature |
| LiOH | 240 °C | Disordered Columbite | Ordered Columbite | Intricately shaped nanoparticles |
| NaOH | 240 °C | Disordered Columbite | Ordered Columbite | Intricately shaped nanoparticles |
| KOH | 240 °C | Disordered Columbite | Ordered Columbite | Intricately shaped nanoparticles |
Control of Reaction Parameters (Temperature, Time)
Reaction temperature and duration are critical parameters in the hydrothermal synthesis of MnNb₂O₆, directly influencing the crystal growth, morphology, and phase purity. The optimization of these parameters is essential for tailoring the material's properties for specific applications.
For instance, in the hydrothermal synthesis of manganese ferrite (B1171679) nanoparticles, a related metal oxide, increasing the reaction temperature from 120 °C to 220 °C led to an increase in particle size from 16.1 nm to 25.8 nm. middlebury.edu Similarly, extending the reaction time at a constant temperature of 130 °C also resulted in larger particles and improved phase purity. middlebury.edu These findings highlight a general principle where higher temperatures and longer reaction times provide the necessary energy and duration for crystal growth and the reduction of structural defects.
A specific study on MnNb₂O₆ demonstrated a clear morphological evolution with varying hydrothermal reaction times. iaea.orgx-mol.com The synthesis, carried out at 220 °C, yielded different structures as the reaction progressed:
12 hours: Primary spindle-like particles were formed. iaea.orgx-mol.com
18 hours: The particles evolved into undergrown star-like crystals. iaea.orgx-mol.com
1 day (24 hours): Well-defined, hierarchical star-like crystals composed of nanosheets (approximately 30 nm thick) were observed. iaea.orgx-mol.com
3 days (72 hours): The crystals became overgrown, losing some of the defined hierarchical structure. iaea.orgx-mol.com
This time-dependent evolution shows that a precise duration is key to achieving a desired complex morphology, such as the hierarchical star-like structure obtained after 24 hours, which provides abundant reaction sites beneficial for applications like supercapacitors. iaea.orgx-mol.com
| Hydrothermal Reaction Time | Resulting MnNb₂O₆ Morphology |
| 12 hours | Primary spindle-like particles |
| 18 hours | Undergrown star-like crystals |
| 24 hours | Hierarchical star-like crystals (ordered six-leaf nanostructure) |
| 72 hours | Overgrown crystals |
Solvothermal Synthesis
Solvothermal synthesis is a versatile method that is analogous to the hydrothermal technique but uses non-aqueous solvents. sigmaaldrich.com This approach allows for the synthesis of materials at relatively low temperatures and offers control over the size, shape, and crystallinity of the nanoparticles by varying parameters such as the solvent, temperature, and pressure. sigmaaldrich.commdpi.com For niobate compounds, the solvothermal process has been shown to be advantageous for producing high-quality, crystalline powders at lower temperatures compared to other methods like sol-gel. mdpi.com
In a typical solvothermal synthesis of a complex oxide like MnNb₂O₆, precursors of manganese and niobium would be dissolved in a suitable organic solvent, such as ethanol (B145695) or ethylene (B1197577) glycol, and sealed in an autoclave. rsc.orgresearchgate.net The autoclave is then heated to a specific temperature, allowing the pressure to build and facilitate the reaction. This method has been successfully used to synthesize various nanostructures, including nanowires and microspheres of related complex oxides like NiWO₄. rsc.orgresearchgate.net The choice of solvent is critical as it can influence the morphology of the final product; for instance, NiWO₄ nanowires were successfully synthesized using ethylene glycol as the solvent. rsc.org
Molten Salt Synthesis Technology
Molten salt synthesis (MSS) is a technique that employs a low-melting-point salt or a eutectic salt mixture as a reaction medium to facilitate the formation of complex oxides at temperatures lower than those required for conventional solid-state reactions. nih.gov The molten salt acts as a solvent, enhancing the diffusion of reactants and promoting the formation of homogeneous, well-crystallized products. nih.govmdpi.com
This method typically involves mixing the precursor metal oxides or salts (e.g., manganese oxide and niobium pentoxide) with a large excess of a salt like a NaCl-KCl mixture. mdpi.com The mixture is then heated above the melting point of the salt, held at the reaction temperature for a specific duration to allow for the formation of the desired compound, and finally cooled. The product, in this case, MnNb₂O₆, is then isolated by washing away the salt with a suitable solvent, usually water. The MSS method offers control over particle size and morphology and can reduce the level of agglomeration. nih.gov
High-Temperature Solid-State Reaction Methods
The high-temperature solid-state reaction is a conventional and widely used method for synthesizing polycrystalline ceramic materials like MnNb₂O₆. mdpi.com This technique involves the intimate mixing of stable, solid precursors, typically metal oxides (e.g., MnO) and niobium pentoxide (Nb₂O₅), in the correct stoichiometric ratio. mdpi.com
The powdered precursors are thoroughly ground to maximize the contact area between the reacting particles. The mixture is then heated in a furnace at high temperatures, often exceeding 1000 °C, for extended periods, sometimes with intermediate grinding steps to ensure a complete and homogeneous reaction. rsc.org While this method is straightforward and effective for producing bulk polycrystalline powders, it generally yields materials with large particle sizes and low surface areas, and it offers limited control over morphology. mdpi.com
Mechanochemical Synthesis Approaches
Mechanochemical synthesis is an emerging solid-state technique that utilizes mechanical energy, such as grinding, milling, or shearing in a high-energy ball mill, to induce chemical reactions. youtube.comyoutube.com This method is often conducted at room temperature and can significantly reduce or eliminate the need for solvents, making it an environmentally friendly approach. youtube.com
For the synthesis of MnNb₂O₆, manganese and niobium precursors would be placed in a milling vial with grinding media (e.g., steel or zirconia balls). The high-energy impact and friction from the milling process provide the activation energy needed to break chemical bonds and initiate the reaction between the solid reactants. youtube.com This process can produce nanocrystalline materials and can facilitate reactions that are difficult to achieve through traditional thermal methods. youtube.com In some cases, a subsequent low-temperature annealing step may be required to improve the crystallinity of the final product.
Advanced Morphological Engineering
Advanced morphological engineering focuses on creating complex, hierarchical, and nanostructured forms of MnNb₂O₆ to enhance its functional properties for applications in areas such as energy storage and catalysis.
One-dimensional (1D) nanostructures like nanorods and nanofibers are of particular interest due to their high aspect ratios and large surface areas, which provide directed pathways for charge transport. youtube.com Electrospinning is a powerful technique for producing 1D nanofibers. mdpi.comresearchgate.net In this process, a polymer solution containing dissolved manganese and niobium precursors is ejected through a nozzle under a high electric field. The polymer jet is stretched into a continuous fiber, which is then collected. Subsequent calcination at high temperatures removes the polymer and crystallizes the inorganic precursors into MnNb₂O₆ nanofibers. researchgate.netmdpi.com
Hierarchical structures , which are complex architectures assembled from primary nanoscale building blocks, offer enhanced performance by combining the benefits of nanostructures with microscale organization. As detailed in section 2.1.5, hierarchical star-like MnNb₂O₆ crystals composed of nanosheets can be synthesized via a time-controlled hydrothermal method. iaea.orgx-mol.com These intricate structures provide a very high surface area and an abundance of electrochemically active sites. iaea.org Similarly, other methods like electrochemical etching have been used to create hierarchical porous structures in niobium-based materials, demonstrating the potential for creating multi-level porosity. researchgate.net The ability to control morphology at multiple length scales is a key goal in the advanced synthesis of functional materials. rsc.orgresearchgate.net
Formation of Hierarchical Structures (Ellipsoids, Flower-like, Nanosheets)
The assembly of nanoscale building blocks into complex, three-dimensional hierarchical structures is a key strategy for enhancing the performance of functional materials. In the case of MnNb₂O₆, hydrothermal and solvothermal methods have proven effective in creating intricate morphologies such as flower-like and sheet-like assemblies.
Nano-scaled MnNb₂O₆ has been successfully synthesized with a flower-like morphology that exhibits a pseudo-six-fold symmetry. researchgate.net These flower-like structures are, in fact, composed of arrays of two-dimensional nanosheets. researchgate.net This hierarchical arrangement results in a significantly high surface area, with reports of 51 m²/g for MnNb₂O₆, which is approximately 25 to 50 times greater than that of the material prepared by conventional solid-state reactions. researchgate.net The synthesis is typically achieved via a two-step hydrothermal process where careful control of the reaction solution's pH is crucial for obtaining the pure columbite phase. researchgate.net
Similarly, for the related compound tin niobate (SnNb₂O₆), a facile one-step hydrothermal method has been developed to produce single-crystalline two-dimensional nanosheets with an ultrathin structure. fudan.edu.cn This approach avoids the complex and laborious steps of conventional methods that can introduce defects. fudan.edu.cn The resulting nanosheets exhibit a large specific surface area of 76.1 m²/g. fudan.edu.cn The principles of forming hierarchical nanosheet-based structures in related niobates underscore the potential for similar morphological control in MnNb₂O₆.
Anisotropic Growth Mechanisms and Crystalline Integrality
The formation of non-spherical, or anisotropic, nanostructures such as rods, wires, and sheets is governed by the differential growth rates of various crystallographic facets. Achieving high crystalline integrality, meaning the formation of single-crystalline structures with minimal defects, is critical for predictable and optimal material properties.
While specific studies detailing the anisotropic growth mechanism of MnNb₂O₆ are not abundant, research on analogous niobate compounds provides significant insights. For instance, the synthesis of single-crystalline SnNb₂O₆ nanosheets via a one-step hydrothermal method highlights the ability to achieve high crystalline integrality. fudan.edu.cn The selected area electron diffraction (SAED) patterns of these nanosheets confirm their single-crystal nature. fudan.edu.cn
For related vanadate (B1173111) compounds like MnV₂O₆, highly crystalline nanobelts have been synthesized through a hydrothermal route. researchgate.net The formation of such one-dimensional nanostructures is a clear indication of anisotropic growth, where crystal growth is preferential along a specific crystallographic direction. The synthesis of MnV₂O₆ nanorods has also been demonstrated, with the one-dimensional structure providing a larger surface area and shorter diffusion paths, which is beneficial for electrochemical applications. e3s-conferences.org The solid-state reaction method, often followed by techniques like the floating zone method, can be employed to grow large, single crystals of MNb₂O₆ with minimal defects for fundamental studies. mdpi.com
Influence of Synthesis Medium on Particle Morphology
The synthesis medium, including the choice of solvent and the presence of mineralizers or surfactants, plays a pivotal role in dictating the final morphology of MnNb₂O₆ particles. The polarity, viscosity, and coordinating ability of the solvent can influence precursor solubility, nucleation rates, and the preferential attachment of molecules to specific crystal faces, thereby directing the growth process.
Low-temperature solution-based techniques like solvothermal and hydrothermal synthesis are widely used for producing MnNb₂O₆ nanostructures with controlled morphology. mdpi.com In solvothermal routes, organic solvents are used, while hydrothermal methods employ aqueous media. mdpi.com The choice between these can significantly alter the resulting particle shape. For example, in the synthesis of lithium niobate (LiNbO₃) nanostructures, a comparative study of deionized water, benzyl (B1604629) alcohol, and methanol (B129727) as solvents in a solvothermal process resulted in nanoparticles with different sizes, phases, and optical properties. mdpi.com This demonstrates the profound effect of the solvent on the final product characteristics.
The addition of mineralizers, which are compounds that aid in the dissolution and recrystallization of materials, is another critical factor. In the hydrothermal synthesis of MnNb₂O₆, the use of different mineralizers such as HCl, HF, NaOH, and NH₄OH has been investigated to control phase formation. researchgate.net The pH of the synthesis solution is also a key parameter. For the related ZnNb₂O₆, it was found that the grain size of the ceramic powders decreased as the pH value increased. researchgate.net Similarly, the morphology of nanostructured Co₃O₄ was significantly influenced by the solvent used (e.g., water, ethanol, ethylene glycol), leading to different hierarchical structures. researchgate.net These findings underscore the importance of the synthesis medium as a tool for morphological engineering of MnNb₂O₆.
| Synthesis Parameter | Effect on Morphology/Properties | Compound |
| Solvent Type | Influences particle size, phase, and optical properties. | LiNbO₃ |
| Mineralizer | Affects phase formation. | MnNb₂O₆ |
| pH | Higher pH can lead to smaller grain sizes. | ZnNb₂O₆ |
| Solvent Type | Different solvents (water, ethanol, ethylene glycol) lead to different hierarchical nanostructures. | Co₃O₄ |
Crystallite Size and Particle Size Control
In nanomaterial synthesis, it is crucial to distinguish between crystallite size and particle size. A crystallite is a domain of a crystalline material that has a single, coherent crystal lattice. A particle, on the other hand, can be a single crystallite or an agglomerate of multiple crystallites. csjmu.ac.in Control over both of these dimensions is essential for tuning the properties of MnNb₂O₆.
The crystallite size is often determined by X-ray diffraction (XRD) using the Scherrer equation, while particle size is typically measured by techniques like transmission electron microscopy (TEM) or scanning electron microscopy (SEM). csjmu.ac.in For many nanomaterials, the particle size is greater than or equal to the grain size, which in turn is greater than or equal to the crystallite size. slideshare.net
Several synthesis parameters can be adjusted to control the crystallite and particle size of MnNb₂O₆ and related compounds. In the hydrothermal synthesis of MnNb₂O₆, pure powders with a crystallite size of approximately 24 nm have been obtained. researchgate.net For ZnNb₂O₆, increasing the synthesis temperature has been shown to increase the grain size. researchgate.net Conversely, for ZnO nanoparticles, an increase in annealing temperature leads to an increase in crystallite size, which in turn can affect properties like the band gap energy. globaljournals.org The reaction time is another critical factor; for magnetite nanoparticles synthesized hydrothermally, the mean particle size increased significantly with longer reaction times. lopezuribelab.com
| Parameter | Influence on Size | Material |
| Synthesis Temperature | Increasing temperature generally increases grain/crystallite size. | ZnNb₂O₆, ZnO |
| Reaction Time | Longer reaction times can lead to larger particle sizes. | Magnetite (Fe₃O₄) |
| pH | Can be adjusted to control grain size, with higher pH sometimes leading to smaller sizes. | ZnNb₂O₆ |
Surface Modification Strategies (e.g., Oxalic Acid Activation)
Oxalic acid, a dicarboxylic acid, can be used for several purposes in materials science. It has been employed as a pre-activator for the electropolishing of titanium-based materials, where it helps to reduce surface roughness. youtube.com In the context of biochar, oxalic acid modification has been shown to increase the specific surface area and create a more developed pore structure, thereby enhancing its adsorption capabilities for contaminants. researchgate.net For cordierite (B72626) honeycomb ceramics, treatment with oxalic acid resulted in chemical corrosion that produced micropores and mesopores, significantly increasing the specific surface area and pore volume. csjmu.ac.in
The mechanism of action often involves the reaction of oxalic acid with surface species. For instance, it is known to neutralize LiOH on the surface of cathode materials. mdpi.com Given these functionalities, it is plausible that an oxalic acid treatment could be used to clean the surface of MnNb₂O₆, introduce surface defects or functional groups, or increase its surface area, potentially enhancing its performance in applications like catalysis or energy storage.
Time-Dependent Growth Process Investigations
Investigating the growth process of nanocrystals as a function of time provides crucial insights into the formation mechanism of their final morphology. Such studies typically involve synthesizing the material under identical conditions but for varying durations and analyzing the products at each stage.
For MnNb₂O₆ synthesized via a hydrothermal method, a clear morphological evolution over time has been observed. The process begins with the formation of primary spindle-like particles, which then develop into undergrown star-like crystals, and subsequently evolve into hierarchical star-like crystals. With extended reaction times, these structures can become overgrown.
Time-dependent experiments have also been instrumental in understanding the growth of related materials. For MnV₂O₆, such studies were designed to examine the morphological evolution of nanorods. e3s-conferences.org In the synthesis of single-crystal NaNbO₃, time-dependent studies revealed the transformation from Na₂Nb₂O₆·nH₂O nanowire precursors to NaNbO₃ nanocubes. researchgate.net The growth of ZnO nanorods and Si nanowires has also been studied in a stepwise manner, revealing that pores can be generated and their size tuned by the number of electrochemical cycles, a process analogous to Ostwald ripening. stanford.edu These examples highlight the power of time-dependent investigations in elucidating the complex pathways of nanostructure formation, a principle that is directly applicable to unraveling the growth of hierarchical MnNb₂O₆.
| Compound | Time-Dependent Morphological Evolution |
| MnNb₂O₆ | Spindle-like particles → Undergrown star-like crystals → Hierarchical star-like crystals |
| MnV₂O₆ | Formation and evolution of nanorods investigated over time. |
| NaNbO₃ | Transformation from nanowire precursors to nanocubes. |
Crystallographic Structure and Polymorphism of Mnnb2o6
Orthorhombic Columbite Structure (Pbcn Space Group)
The orthorhombic crystal system of MnNb₂O₆ is defined by its distinct lattice parameters: the lengths of the three axes (a, b, and c) and the unit cell volume. These parameters precisely describe the size and shape of the fundamental repeating unit of the crystal.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) |
|---|---|---|---|---|---|
| Orthorhombic | Pbcn | 14.424 | 5.764 | 5.082 | 422.3 |
Note: The provided lattice parameters are representative values and can exhibit slight variations depending on the synthesis method and experimental conditions.
The columbite structure of MnNb₂O₆ is characterized by the presence of two primary types of coordination polyhedra: MnO₆ and NbO₆ octahedra. materialsproject.org In this arrangement, both the manganese (Mn²⁺) and niobium (Nb⁵⁺) ions are surrounded by six oxygen (O²⁻) atoms, forming an octahedral geometry. materialsproject.orgnumberanalytics.com
The Mn²⁺ ions are situated within MnO₆ octahedra that share edges to form distinct structural units. materialsproject.org Similarly, the Nb⁵⁺ ions occupy the centers of NbO₆ octahedra. materialsproject.org These NbO₆ octahedra also exhibit edge-sharing, forming chains within the crystal structure. mdpi.com The oxygen atoms in the structure can be categorized into three distinct coordination environments. mdpi.com
The geometry of the MnO₆ and NbO₆ octahedra is further defined by the specific bond lengths between the central metal ions and the surrounding oxygen atoms, as well as the angles between these bonds.
In the MnO₆ octahedra, there are typically four shorter Mn-O bond lengths and two longer ones, indicating a slight distortion from a perfect octahedron. materialsproject.org For instance, representative bond lengths are approximately 2.12 Å and 2.18 Å. materialsproject.org
The NbO₆ octahedra also show a range of Nb-O bond distances, for example, from 1.84 Å to 2.32 Å. materialsproject.org This variation in bond lengths signifies a distortion in the NbO₆ octahedra as well.
| Bond | Bond Length (Å) |
|---|---|
| Mn-O | 2.12 (shorter) |
| 2.18 (longer) | |
| Nb-O | 1.84 - 2.32 |
The MnO₆ and NbO₆ octahedra are not isolated but are interconnected to form a three-dimensional network. A key feature of the columbite structure is the arrangement of these octahedra into chains. The cations occupy half of the available octahedral sites within a distorted hexagonal close-packed arrangement of oxygen atoms. researchgate.net This arrangement results in the formation of zigzag chains of edge-sharing octahedra that run parallel to the c-axis of the crystal. researchgate.net These chains are a defining characteristic of the columbite structure and play a crucial role in determining the material's electronic and magnetic properties.
Structural Polymorphism
While the orthorhombic columbite structure is the most commonly observed phase for MnNb₂O₆, the compound can exhibit structural polymorphism, meaning it can exist in other crystalline forms under different conditions.
One notable polymorphic form is the ixiolite structure. mindat.org Ixiolite is a complex oxide mineral that can be considered a disordered form of tantalite and has a unit cell that is a subcell of columbite. mindat.org The general chemical formula for ixiolite is often given as (Ta, Mn, Nb)O₂ or (Ta,Nb,Sn,Mn,Fe)₄O₈. wikipedia.orgle-comptoir-geologique.com Although typically associated with tantalum-rich minerals, a disordered ixiolite-type structure can be adopted by MnNb₂O₆. This structure is characterized by a disordered distribution of the metal cations within the crystal lattice. mindat.org While some ixiolite varieties are reported as monoclinic, others, particularly those rich in scandium, tin, and titanium, exhibit an orthorhombic crystal system, sometimes with the same Pbcn space group as columbite. wikipedia.org
Wodginite Structure
While MnNb₂O₆ is most commonly found in the columbite structure, the wodginite structure represents another important structural type for manganese-niobium-tantalum oxides. Wodginite is a mineral with the general chemical formula Mn²⁺(Sn,Ta)Ta₂O₈ and can also incorporate significant amounts of niobium. wikipedia.org It crystallizes in the monoclinic crystal system, with the space group C2/c. wikipedia.orgmindat.orgarizona.edu
The structure of wodginite is closely related to that of ixiolite and can be considered a superstructure of it. wikipedia.org The key distinction lies in the ordering of the metal cations within the crystal lattice. In the wodginite structure, the cations are essentially ordered, leading to a more complex arrangement compared to the disordered ixiolite structure. arizona.edu
Table 1. Crystallographic Data for Wodginite
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c wikipedia.orgmindat.orgarizona.edu |
| a | ~9.489 Å arizona.edu |
| b | ~11.429 Å arizona.edu |
| c | ~5.105 Å arizona.edu |
| β | ~91.10° arizona.edu |
Note: The lattice parameters can vary depending on the specific composition.
Structural Ordering and Disorder Phenomena
The arrangement of cations in the crystal structure of materials like MnNb₂O₆ can significantly influence their properties. The transition from a disordered to an ordered state is a key phenomenon. In disordered structures, different metal ions randomly occupy crystallographically equivalent sites. In contrast, an ordered structure features specific, distinct sites for each type of cation. arizona.edunih.gov This ordering can be influenced by factors such as the ionic radii and charges of the constituent cations.
In complex oxides, the degree of ordering can have a profound impact on magnetic and electronic properties. For instance, in some perovskite systems, the arrangement of cations on specific lattice sites dictates the nature of magnetic interactions, leading to different magnetic ground states. nih.gov The interplay between structural order and physical properties is a central theme in the study of these materials. nih.gov
Influence of Annealing Processes on Structural Order
Annealing, a heat treatment process that involves heating a material to a specific temperature and then cooling it at a controlled rate, can be a crucial tool for manipulating the degree of structural order. researchgate.net The thermal energy provided during annealing allows atoms to diffuse and rearrange themselves into a more thermodynamically stable configuration, which often corresponds to a more ordered state.
The effectiveness of annealing in promoting structural order depends on several factors, including the annealing temperature, duration, and the cooling rate. researchgate.net For some materials, rapid quenching from a high temperature can "freeze in" a disordered state, while slow cooling or prolonged annealing at an appropriate temperature can facilitate the development of long-range order. researchgate.netmdpi.com The process of transitioning from a disordered amorphous state to a more ordered crystalline state can be triggered and controlled by such thermal treatments. aps.org
Advanced Structural Characterization Techniques
A comprehensive understanding of the crystal structure of MnNb₂O₆ requires the use of sophisticated analytical methods. These techniques provide detailed information about atomic arrangements, lattice parameters, and any structural defects or ordering phenomena.
X-ray Diffraction (XRD) and Rietveld Refinement
X-ray diffraction (XRD) is a fundamental and widely used technique for determining the crystal structure of materials. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystalline sample, it is possible to identify the crystal system, space group, and lattice parameters.
Rietveld refinement is a powerful analytical method applied to powder XRD data. youtube.comyoutube.com Instead of analyzing individual diffraction peaks, the Rietveld method involves fitting a calculated diffraction pattern to the entire experimental pattern. youtube.com This allows for the refinement of various structural parameters, including atomic positions, site occupancies, and thermal parameters, providing a highly detailed model of the crystal structure. youtube.comyoutube.comresearchgate.net For MnNb₂O₆, Rietveld refinement of XRD data has been used to confirm its orthorhombic structure and determine its precise structural parameters. researchgate.net
High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED)
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic lattice of a crystalline material. researchgate.netmdpi.com HRTEM images can reveal details about the local crystal structure, including the presence of defects, grain boundaries, and nanoscale inclusions. researchgate.netmdpi.com
Selected Area Electron Diffraction (SAED) is a complementary technique performed within a transmission electron microscope. By directing the electron beam onto a small, selected area of the sample, a diffraction pattern is generated. This pattern provides information about the crystal structure and orientation of that specific region. researchgate.net For MnNb₂O₆, HRTEM and SAED studies have been used to investigate the crystalline integrity and anisotropic growth of rod-shaped nanocrystals. researchgate.net
Neutron Diffraction for Nuclear and Magnetic Structure Analysis
Neutron diffraction is a uniquely powerful technique for studying the crystallographic and magnetic structures of materials. researchgate.netsns.gov Unlike X-rays, which are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This makes neutron diffraction particularly sensitive to the positions of light elements, such as oxygen, in the presence of heavier elements. researchgate.net
Crucially, neutrons also possess a magnetic moment, which allows them to be scattered by the magnetic moments of atoms in a material. researchgate.netsns.gov This property makes neutron diffraction an indispensable tool for determining the magnetic structure of materials, including the arrangement and orientation of magnetic moments in an ordered magnetic state. dtu.dkhw.ac.ukaps.org For MnNb₂O₆, neutron diffraction studies at low temperatures have been instrumental in determining its antiferromagnetic structure below its Néel temperature of 4.4 K. dtu.dk The analysis revealed a complex superposition of magnetic ordering types and identified the magnetic space group as P2'₁/c. dtu.dk
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of manganese niobium oxide (MnNb₂O₆), XPS is instrumental in verifying the oxidation states of manganese and niobium, which are crucial for understanding its electrochemical and magnetic properties.
Spectroscopic studies, including XPS, have confirmed the Mn²⁺ oxidation state in MnNb₂O₆ materials. rsc.org The analysis of core-level spectra, specifically the Mn 2p and Nb 3d orbitals, provides detailed information about the valence states of these constituent ions. researchgate.net
Manganese (Mn) 2p Spectra:
The Mn 2p spectrum is characterized by two main peaks, Mn 2p₃/₂ and Mn 2p₁/₂, which arise from spin-orbit coupling. researchgate.netresearchgate.net For MnNb₂O₆, the binding energies of these peaks are indicative of the Mn²⁺ state. rsc.org It is important to note that the Mn 2p peaks for manganese oxides often exhibit multiplet splitting, which can result in broad and complex spectra. thermofisher.comminsocam.org The presence of a satellite feature at approximately 647 eV is a characteristic of MnO (Mn²⁺) and is absent for Mn₂O₃ (Mn³⁺) or MnO₂ (Mn⁴⁺). thermofisher.com The binding energy of the Mn 2p₃/₂ peak for Mn²⁺ in oxides is typically observed around 641.4 eV to 642.0 eV. researchgate.netthermofisher.com In one study on MnSb₂O₆, the peaks at binding energies of 641.23 eV and 653.78 eV were assigned to the Mn²⁺ oxidation state. researchgate.net
Niobium (Nb) 3d Spectra:
Similar to the Mn 2p spectrum, the Nb 3d spectrum also shows two peaks, Nb 3d₅/₂ and Nb 3d₃/₂, due to spin-orbit coupling. researchgate.net The binding energy positions of these peaks are used to determine the oxidation state of niobium. For MnNb₂O₆, the Nb 3d spectrum is consistent with the Nb⁵⁺ oxidation state. researchgate.net In niobium oxides, the Nb 3d₅/₂ peak for Nb⁵⁺ in Nb₂O₅ is found at higher binding energies compared to lower oxidation states like Nb⁴⁺ in NbO₂ or Nb²⁺ in NbO. xpsdatabase.netpku.edu.cn For instance, the Nb 3d core scan for nanostructured niobium pentoxides shows consistency with the Nb⁵⁺ oxidation state. researchgate.net
Quantitative Analysis and Peak Fitting:
To accurately determine the chemical states, the core-level spectra are typically fitted using a combination of Gaussian and Lorentzian functions. researchgate.net This process allows for the deconvolution of overlapping peaks and the precise determination of binding energies and relative atomic concentrations. The fitting of XPS spectra is a critical step in extracting meaningful chemical information. nist.govbyu.edu
Data from XPS Analysis of MnNb₂O₆ and Related Compounds:
| Element | Orbital | Oxidation State | Binding Energy (eV) | Reference Compound/Study |
| Manganese | Mn 2p₃/₂ | Mn²⁺ | ~641.2 - 642.0 | MnO, MnSb₂O₆ thermofisher.comresearchgate.net |
| Manganese | Mn 2p₁/₂ | Mn²⁺ | ~653.8 | MnSb₂O₆ researchgate.net |
| Manganese | Mn 2p (Satellite) | Mn²⁺ | ~647 | MnO thermofisher.com |
| Niobium | Nb 3d₅/₂ | Nb⁵⁺ | ~207 | Nb₂O₅ researchgate.netxpsdatabase.net |
| Niobium | Nb 3d₃/₂ | Nb⁵⁺ | ~210 | Nb₂O₅ researchgate.netxpsdatabase.net |
This table presents typical binding energy ranges for manganese and niobium in their respective oxidation states, as determined from XPS studies on MnNb₂O₆ and related oxide compounds. The exact binding energies can vary slightly depending on the specific chemical environment and instrument calibration.
X-ray Absorption Spectroscopy (XANES, EXAFS) for Local Structure Determination
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a material. mdpi.com It is particularly valuable for materials that may lack long-range order. mdpi.com XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com
X-ray Absorption Near-Edge Structure (XANES):
The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. scispace.comanl.gov The position and shape of the absorption edge are sensitive to the valence state of the element; an increase in oxidation state generally leads to a shift of the edge to higher energies. nih.govanl.gov
For MnNb₂O₆, Mn K-edge XANES spectra are used to confirm the divalent state of manganese. rsc.org By comparing the edge energy with that of manganese standards such as MnO (Mn²⁺), Mn₂O₃ (Mn³⁺), and MnO₂ (Mn⁴⁺), the oxidation state can be determined. rsc.org The pre-edge features in the Mn K-edge XANES spectra are also highly informative, providing details on the symmetry of the Mn site. aps.org For instance, the pre-edge features for Mn(II) in an octahedral symmetry are expected to show a doublet. aps.org
Similarly, Nb K-edge XANES can reveal information about the local environment of niobium. The features in the Nb K-edge XANES spectra are related to the distortion and coordination number of the Nb site. copernicus.org
Extended X-ray Absorption Fine Structure (EXAFS):
The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers of neighboring atoms. mdpi.com Analysis of the EXAFS signal allows for the determination of the radial distribution of atoms around the central absorbing atom.
In the study of MnNb₂O₆, Mn K-edge EXAFS analysis has been employed to model the arrangement of atoms surrounding the manganese centers. rsc.org This can help to distinguish between ordered and disordered structures, where Mn and Nb atoms might be distributed randomly or occupy specific sites within the crystal lattice. rsc.org For example, EXAFS data can be used to determine the interatomic distances between Mn and its nearest oxygen neighbors (Mn-O bonds) and the subsequent shells of neighboring atoms. researchgate.net
Nb K-edge EXAFS provides complementary information on the local structure around the niobium atoms. copernicus.org Analysis of Nb K-edge EXAFS in columbite-group minerals, which includes MnNb₂O₆, has revealed details about the Nb-O bond lengths and the connectivity of the NbO₆ octahedra, distinguishing between edge-sharing and corner-sharing arrangements. copernicus.org
Combined XANES and EXAFS Analysis:
A combined analysis of XANES and EXAFS provides a comprehensive picture of the local structure. aps.org XANES establishes the oxidation state and coordination symmetry, while EXAFS provides precise quantitative information on bond lengths and coordination numbers. This combined approach is crucial for understanding the subtle structural details that govern the physical and chemical properties of MnNb₂O₆. For example, studies on related ternary niobium oxides have shown that while X-ray diffraction may indicate an average crystal structure, EXAFS can reveal local distortions in the coordination polyhedra that are not apparent from the long-range order. copernicus.org
Key Findings from XAS on MnNb₂O₆ and Related Columbite Structures:
| Technique | Absorbing Atom | Information Obtained | Findings for MnNb₂O₆ and related structures |
| Mn K-edge XANES | Manganese (Mn) | Oxidation state, coordination geometry | Confirms the Mn²⁺ oxidation state. rsc.org Pre-edge features can indicate the symmetry of the Mn site. aps.org |
| Mn K-edge EXAFS | Manganese (Mn) | Bond distances (e.g., Mn-O), coordination numbers, order/disorder of Mn/Nb sites | Used to model the local atomic arrangement and assess the degree of cation ordering. rsc.org |
| Nb K-edge XANES | Niobium (Nb) | Local Nb environment, coordination number, and distortion | Sensitive to the geometry of the NbO₆ octahedra. copernicus.org |
| Nb K-edge EXAFS | Niobium (Nb) | Bond distances (e.g., Nb-O, Nb-Nb), coordination numbers | Reveals details of NbO₆ octahedra distortion and their connectivity (edge- vs. corner-sharing). copernicus.org |
This table summarizes the application of XANES and EXAFS techniques to elucidate the local atomic and electronic structure of manganese and niobium in MnNb₂O₆ and structurally similar compounds.
Electronic Structure and Defect Chemistry in Mnnb2o6
Theoretical Framework for Electronic Structure Investigations
Theoretical modeling is indispensable for elucidating the electronic characteristics of complex oxides like MnNb2O6. These computational approaches allow for a detailed analysis of electron energies, densities, and interactions within the crystal lattice.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.org It is a first-principles approach, meaning it relies only on fundamental physical constants rather than experimental parameters. arxiv.org However, standard DFT approximations can sometimes fail to accurately describe materials with strongly correlated electrons, such as those with partially filled d-orbitals found in transition metals like manganese. aps.orgiphy.ac.cnscielo.org.za
To address this limitation, the DFT+U method is employed. scielo.org.zaresearchgate.net This approach incorporates a Hubbard-like potential (the 'U' term) to the DFT Hamiltonian to better account for the on-site Coulombic interactions of localized electrons. scielo.org.zaresearchgate.net The use of the DFT+U methodology is crucial for obtaining accurate descriptions of the electronic and magnetic properties of manganese-based oxides. aps.orgacs.org In the study of MnNb2O6, calculations are specifically based on the DFT+U method to properly model the system's electronics. acs.org
Intrinsic Point Defects
Intrinsic point defects, such as atoms missing from their regular lattice sites (vacancies), are inherent in crystalline materials and can significantly alter their properties. In MnNb2O6, oxygen vacancies are a predominant and influential type of defect. acs.orgrsc.org
The formation of oxygen vacancies in MnNb2O6 involves the removal of an oxygen atom from its lattice position. The columbite structure of MnNb2O6 presents three distinct types of oxygen sites, differentiated by their coordination with surrounding niobium (Nb) ions. acs.org Consequently, three different oxygen vacancy types can be formed, corresponding to the removal of an oxygen atom that was originally coordinated with either one, two, or three Nb ions. acs.org The creation of these vacancies is a critical mechanism that can be influenced by external conditions and can fundamentally change the material's electronic and ionic conductivity. acs.orgyoutube.com
The stability of oxygen vacancies is determined by their formation energy, which is the energy required to create the defect in a perfect crystal. Computational studies using DFT+U have shown that the energy to form an oxygen vacancy in MnNb2O6 is approximately 6 eV. acs.org This value is relatively high, indicating a significant energy cost for creating such defects under normal conditions. acs.org The formation energies vary slightly depending on which of the three distinct oxygen sites the vacancy is created on, with a maximum energy range of 0.85 eV between the different sites. acs.org This suggests that while there is a preferred site for vacancy formation, all three types are possible.
| Parameter | Value | Reference |
|---|---|---|
| Average Formation Energy | ~6 eV | acs.org |
| Maximum Energy Variation Between Sites | 0.85 eV | acs.org |
Extrinsic Doping and Substitution Effects
Extrinsic doping involves the intentional introduction of foreign atoms into a crystal lattice to modify its physical and chemical properties. In the case of manganese niobium oxide (MnNb2O6), extrinsic doping is a key strategy to enhance its electrical conductivity and other functional characteristics. This section explores the effects of substituting niobium with titanium, the resulting impact on charge carrier generation, and the broader implications of cation disorder.
Titanium (Ti) Substitution on Niobium Sites (MnNb2-xTixO6-δ)
The substitution of niobium (Nb) with titanium (Ti) in the MnNb2O6 lattice, resulting in the compound MnNb2-xTixO6-δ, has been investigated as a method to improve its electrical properties. Research indicates that the introduction of Ti onto the Nb sites can be achieved, though the solid solution range is relatively narrow, with a single columbite phase being maintained for titanium content where x is less than 0.2. researchgate.net
The primary motivation for Ti-substitution is to increase conductivity. This is achieved by creating charge-compensating defects, such as oxygen vacancies, or by promoting the formation of electronic charge carriers. researchgate.net The resulting Ti-substituted material exhibits a conductivity that is several orders of magnitude higher than that of undoped MnNb2O6 prepared in air. researchgate.net
| Parameter | Value | Reference |
| Single Phase Range | 0 < x < 0.2 | researchgate.net |
| Effect on Crystal Structure | No significant change | researchgate.net |
| Impact on Conductivity | Several orders of magnitude higher than unsubstituted MnNb2O6 | researchgate.net |
Influence of Ti-Substitution on Charge Carrier Generation (Holes/Electrons)
The introduction of titanium into the MnNb2O6 lattice directly influences the generation and behavior of charge carriers. Ti-substituted MnNb2O6 functions as both a hole and an electron conductor, with the dominant type of charge carrier depending on the surrounding atmosphere. researchgate.net
In an oxidizing atmosphere (air), the substitution of Nb⁵⁺ by Ti⁴⁺ can be compensated by the formation of electron holes (h•), leading to p-type conductivity. The corresponding defect chemical equation can be represented as:
2TiO₂ + Nb₂O₅ → 2Ti'Nb + 2h• + 5Oₒ
Conversely, in a reducing atmosphere (such as 5% H₂), the material can exhibit n-type conductivity. At 900°C, Ti-substituted MnNb2O6 shows remarkably similar conductivity values in both air and a 5% H₂ atmosphere, although the dominant charge carriers are different in each case. researchgate.net This suggests a complex interplay between the dopant and the atmospheric conditions in determining the primary charge transport mechanism.
Furthermore, a small component of the conductivity appears to be independent of the partial pressure of oxygen (pO₂), hinting at a possible ionic contribution to the total conductivity, estimated to be approximately 6.0 × 10⁻⁵ ohm⁻¹ cm⁻¹. researchgate.net This mixed ionic-electronic conductivity adds another layer of complexity and potential applicability to this material.
| Condition | Dominant Charge Carrier | Reference |
| Air (Oxidizing) | Holes (p-type) | researchgate.net |
| 5% H₂ (Reducing) | Electrons (n-type) | researchgate.net |
| pO₂ Independent Contribution | Possible Ionic Conductivity | researchgate.net |
Cation Disorder and Its Implications
Cation disorder, which refers to the mixing of cations between their regular lattice sites, is a phenomenon with significant implications for the properties of transition-metal oxides. berkeley.edu While specific studies on cation disorder in MnNb2O6 are not extensively detailed in the provided search results, the general principles derived from research on other complex oxides can be applied to understand its potential effects.
In materials like lithium transition-metal oxides, cation disorder can be present in the as-synthesized state or can be induced during electrochemical cycling. berkeley.edu This disorder can have a profound impact on properties such as the average intercalation voltage in battery materials. berkeley.edu Depending on the specific transition metal, cation disorder can either increase or decrease the voltage. berkeley.edu
The presence of cation disorder introduces a variety of local coordination environments around the metal atoms, leading to distortions in the MO₆ octahedra. berkeley.edu For certain ions that are Jahn-Teller active, these distortions can be more readily accommodated. berkeley.edu
In the broader context of complex oxides, cation disorder can influence ionic transport. For instance, in some lithium-ion battery cathodes, macroscopic lithium diffusion is sustained through percolating pathways that remain active despite the disordered arrangement of cations. berkeley.edu Therefore, controlling the degree of cation disorder can be a strategy to tune the electrochemical properties and performance of these materials. While the direct impact on MnNb2O6 requires more specific investigation, the established principles suggest that any inherent or induced cation disorder would likely affect its electronic and ionic transport properties.
Investigation of Magnetic Phenomena in Mnnb2o6
Antiferromagnetic Ordering
Manganese niobium oxide (MnNb2O6) exhibits antiferromagnetic ordering at low temperatures. This phenomenon is characterized by the anti-parallel alignment of magnetic moments of the manganese ions (Mn2+), leading to a net magnetic moment of zero in the absence of an external magnetic field.
The transition from a paramagnetic to an antiferromagnetic state in MnNb2O6 occurs at a critical temperature known as the Néel temperature (TN). Experimental studies have determined the TN of MnNb2O6 to be approximately 4.33 K. researchgate.netnih.gov This value was established by analyzing the temperature dependence of the magnetic susceptibility (χ), specifically from the peak in the d(χT)/dT versus T plot. researchgate.netnih.gov This finding is in close agreement with the transition observed in specific heat (CP) versus temperature data, which indicates a TN of 4.36 K. researchgate.netnih.govnie.edu.sg
The Néel temperature of an antiferromagnetic material can be influenced by an external magnetic field. For MnNb2O6, the application of a magnetic field (H) leads to a shift in the Néel temperature. The relationship between TN and H can be described by the equation: TN(H) = TN(0) − D1H², where TN(0) is the Néel temperature in the absence of a magnetic field. researchgate.net Experimental data fits this equation well, yielding a TN(0) of 4.36 K. researchgate.net
| Measurement Technique | Néel Temperature (TN) |
|---|---|
| Magnetic Susceptibility (d(χT)/dT) | 4.33 K |
| Specific Heat (CP) | 4.36 K |
The magnetic susceptibility (χ) of MnNb2O6 has been analyzed to understand its magnetic behavior above the Néel temperature. In the paramagnetic region (T > 50 K), the magnetic susceptibility as a function of temperature (χ vs. T) follows the Curie-Weiss law: χ = χ₀ + C/(T - θ). researchgate.netnih.gov
A best-fit analysis of the experimental data yields the following parameters:
χ₀ (temperature-independent susceptibility): -1.85 × 10⁻⁴ emu·mol⁻¹Oe⁻¹
C (Curie constant): 4.385 emu·K·mol⁻¹Oe⁻¹
θ (Weiss constant): -17 K
The negative value of the Weiss constant (θ) confirms that the dominant magnetic interactions in MnNb2O6 are antiferromagnetic in nature. researchgate.netnih.gov The Curie constant (C) is crucial for determining the magnetic moment of the Mn²⁺ ions.
| Parameter | Symbol | Value |
|---|---|---|
| Temperature-Independent Susceptibility | χ₀ | -1.85 × 10⁻⁴ emu·mol⁻¹Oe⁻¹ |
| Curie Constant | C | 4.385 emu·K·mol⁻¹Oe⁻¹ |
| Weiss Constant | θ | -17 K |
The magnetic properties of MnNb2O6 are primarily attributed to the Mn²⁺ ions. The analysis of the Curie constant (C) allows for the determination of the effective magnetic moment (μ) per Mn²⁺ ion, which is calculated to be 5.920 μB. researchgate.netnih.gov This experimental value is in excellent agreement with the theoretical spin-only value of 5.92 μB, confirming the high-spin state of the Mn²⁺ ions.
This magnetic moment corresponds to an effective spin (S) of 5/2 and a g-factor of 2.001 for the Mn²⁺ ion. researchgate.netnih.gov These values are consistent with the expected electronic configuration of Mn²⁺ (3d⁵), where all five d-electrons are unpaired and contribute to the magnetic moment.
| Parameter | Symbol | Value |
|---|---|---|
| Effective Magnetic Moment | μ | 5.920 μB |
| Effective Spin | S | 5/2 |
| g-factor | g | 2.001 |
Magnetic Field-Temperature (H-T) Phase Diagram Elucidation
The magnetic behavior of MnNb2O6 under varying magnetic fields and temperatures is summarized in its H-T phase diagram. This diagram provides a comprehensive map of the different magnetic phases and the transitions between them.
The H-T phase diagram of MnNb2O6 has been constructed using data from magnetization versus magnetic field (M-H) isotherms and magnetization versus temperature (M-T) measurements at various applied fields. researchgate.net The phase diagram reveals distinct regions corresponding to different magnetic states.
At low temperatures and low magnetic fields, MnNb2O6 is in the antiferromagnetic (AFM) phase. As the magnetic field is increased at a constant temperature below TN, a transition to a spin-flopped (SF) phase occurs. researchgate.netnie.edu.sg This transition is characterized by a sudden reorientation of the magnetic moments from being anti-parallel to the applied field to a configuration where they are nearly perpendicular to the field. Further increasing the magnetic field eventually leads to a forced ferromagnetic (FM) state at fields exceeding 192 kOe, where all magnetic moments align with the field. researchgate.netnih.gov
A significant feature of the H-T phase diagram of MnNb2O6 is the presence of a triple point (TTP). researchgate.netnih.govnie.edu.sg This is a specific point in the phase diagram where the antiferromagnetic (AFM), spin-flopped (SF), and paramagnetic (PM) phases coexist in equilibrium. For MnNb2O6, the triple point has been identified at a magnetic field of 18 kOe and a temperature of 4.06 K. researchgate.netnih.govnie.edu.sg Above this triple point, the material is in a spin-flopped state. researchgate.netnih.gov
| Feature | Magnetic Field (H) | Temperature (T) |
|---|---|---|
| Triple Point (TTP) | 18 kOe | 4.06 K |
| Forced Ferromagnetism Transition | > 192 kOe | - |
Spin-Flop Transitions and Their Temperature Dependence
Manganese niobium oxide (MnNb₂O₆) exhibits complex magnetic behaviors at low temperatures, including a spin-flop transition, which is characteristic of an antiferromagnetic material with significant magnetocrystalline anisotropy. This transition occurs when an external magnetic field applied along the easy axis of magnetization reaches a critical value, causing the antiparallel spin sublattices to abruptly reorient themselves to a configuration nearly perpendicular to the applied field.
The magnetic field-temperature (H-T) phase diagram of MnNb₂O₆ has been mapped out using magnetization versus magnetic field (M-H) isotherms and magnetization versus temperature (M-T) data. This phase diagram reveals a triple point at a temperature (TTP) of 4.06 K and a magnetic field (HTP) of 18 kOe researchgate.netresearchgate.net. Below this triple point, the material is in an antiferromagnetic (AFM) state. The application of a sufficiently strong magnetic field induces a transition from the AFM state to a spin-flopped (SF) state. The critical field for this spin-flop transition, HSF, is approximately 18 kOe diva-portal.org.
The temperature dependence of the spin-flop field is an important aspect of the magnetic properties of MnNb₂O₆. In weakly anisotropic antiferromagnets, the spin-flop field (HSF) is related to the anisotropy constant (K) and the perpendicular (χ⊥) and parallel (χ||) magnetic susceptibilities by the equation: (HSF)² = 2K / (χ⊥ - χ||) researchgate.net. As the temperature increases and approaches the Néel temperature (TN), the sublattice magnetization and the anisotropy energy typically decrease. This generally leads to a decrease in the spin-flop field with increasing temperature. Theoretical models, such as those using the Brillouin function, can be employed to describe the temperature dependence of the spin-flop field aps.orgresearchgate.net. However, detailed experimental data on the specific temperature dependence of the spin-flop field in MnNb₂O₆ remains a subject for further investigation.
Upon increasing the magnetic field beyond the spin-flop transition, the system enters a forced ferromagnetic state at fields exceeding 192 kOe researchgate.netresearchgate.net. The anisotropy energy, which is a key factor in the spin-flop phenomenon, has been estimated to correspond to an anisotropy field (HA) of approximately 0.8 kOe researchgate.netresearchgate.net.
Exchange Interactions
The magnetic ordering in MnNb₂O₆ is governed by a network of exchange interactions between the magnetic Mn²⁺ ions. These interactions determine the antiferromagnetic ground state and the collective magnetic properties of the material. The primary exchange interactions considered are the nearest-neighbor and next-nearest-neighbor interactions.
Nearest-Neighbor and Next-Nearest-Neighbor Exchange Constants (J₀, J₁, J₂, J⊥)
The crystal structure of MnNb₂O₆ consists of zigzag chains of Mn²⁺ ions running along the c-axis, with interactions both within the chains (intrachain) and between the chains (interchain). Using molecular field theory (MFT) and the experimentally determined values of the Néel temperature (TN ≈ 4.33-4.36 K) and the Weiss constant (θ = -17 K), the dominant exchange constants have been estimated researchgate.netresearchgate.net.
The intrachain exchange constant, denoted as J₀ , represents the interaction between Mn²⁺ ions along the zigzag chains (c-axis). This is the dominant antiferromagnetic interaction and has been calculated to be J₀/kB = -1.08 K researchgate.netresearchgate.net. The negative sign indicates the antiferromagnetic nature of this interaction.
The interchain coupling, perpendicular to the c-axis, is represented by J⊥ . This interaction is weaker than the intrachain interaction and is also antiferromagnetic, with an estimated value of J⊥/kB = -0.61 K researchgate.netresearchgate.net. The presence of both intrachain and interchain interactions gives rise to the three-dimensional magnetic ordering observed below the Néel temperature.
| Exchange Constant | Description | Estimated Value (K) |
| J₀/kB | Intrachain exchange interaction along the c-axis | -1.08 |
| J⊥/kB | Interchain exchange coupling perpendicular to the c-axis | -0.61 |
Comparative Magnetic Studies with Other MNb₂O₆ Compounds (M = Fe, Co, Ni)
Investigating the magnetic properties of isostructural columbite compounds where the manganese ion is substituted with other transition metals like iron (Fe), cobalt (Co), and nickel (Ni) provides valuable insights into how the nature of the magnetic ion influences the resulting magnetic behavior. These MNb₂O₆ compounds (M = Fe, Co, Ni) generally crystallize in the orthorhombic columbite structure.
Studies on nanoparticles of these compounds have revealed significant differences in their magnetic ordering temperatures. For FeNb₂O₆ , a magnetically ordered state is not observed down to a temperature of 1.8 K. In contrast, CoNb₂O₆ and NiNb₂O₆ exhibit magnetic transitions with Néel temperatures (TN) of 3 K and 6 K, respectively researchgate.net. Below 5 K, both CoNb₂O₆ and NiNb₂O₆ show a weak ferromagnetic moment researchgate.net.
Furthermore, NiNb₂O₆ displays a metamagnetic transition at 1.8 K, which is attributed to the spin flipping of ferromagnetic chains researchgate.net. This indicates a different character of magnetic anisotropy and interchain interactions compared to MnNb₂O₆. The quasi-one-dimensional magnetic nature is a common feature in this family of compounds, with the magnetic moments often modeled as Ising spins arranged in zigzag chains. In NiNb₂O₆, the low-temperature phase consists of an antiferromagnetic arrangement of ferromagnetic chains, and a metamagnetic transition to a uniform ferromagnetic order occurs at magnetic fields slightly above 1 T.
The table below summarizes the magnetic transition temperatures for these compounds.
| Compound | Magnetic Ion | Néel Temperature (TN) | Additional Magnetic Features |
| MnNb₂O₆ | Mn²⁺ | ~4.3 K researchgate.netresearchgate.net | Spin-flop transition at ~18 kOe diva-portal.org |
| FeNb₂O₆ | Fe²⁺ | No magnetic ordering observed down to 1.8 K researchgate.net | - |
| CoNb₂O₆ | Co²⁺ | 3 K researchgate.net | Weak ferromagnetic moment below 5 K researchgate.net |
| NiNb₂O₆ | Ni²⁺ | 6 K researchgate.net | Weak ferromagnetic moment below 5 K; Metamagnetic transition at 1.8 K researchgate.net |
These comparative studies highlight the crucial role of the 3d transition metal ion in determining the magnetic ground state, ordering temperature, and the response to an external magnetic field in the MNb₂O₆ columbite family.
Spectroscopic Techniques for Magnetic Characterization
To obtain a microscopic understanding of the magnetic properties of MnNb₂O₆, various spectroscopic techniques can be employed. These methods probe the local environment of the constituent atoms and can provide detailed information about valence states, spin states, and magnetic ordering.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for studying materials containing specific isotopes, such as ⁵⁷Fe. While not directly applicable to manganese, it can be used to investigate solid solutions like (Mn,Fe)Nb₂O₆. In such systems, the Fe²⁺ ions act as probes of the local magnetic environment.
A study on the MnNb₂O₆–FeNb₂O₆ solid solution utilized ⁵⁷Fe Mössbauer spectroscopy. The room-temperature spectra of MnxFe₁-xNb₂O₆ samples showed a doublet corresponding to Fe²⁺ in an octahedral coordination researchgate.net. At low temperatures, the onset of magnetic ordering would lead to a splitting of this doublet into a sextet due to the magnetic hyperfine field at the iron nucleus. This allows for the determination of the magnetic ordering temperature and provides information about the magnitude and orientation of the local magnetic moments. Mössbauer spectroscopy can conclusively confirm the presence of magnetic ordering, which is particularly useful for distinguishing between different magnetic phases diva-portal.org.
X-ray Absorption Spectroscopy (XAS) in Magnetic Studies
X-ray Absorption Spectroscopy (XAS) is a versatile and element-specific technique used to investigate the electronic structure of materials. By tuning the X-ray energy to the absorption edge of a specific element (e.g., the Mn L-edge or K-edge), one can obtain information about the oxidation state, spin state, and local coordination environment of that element.
For magnetic studies, a specialized form of XAS called X-ray Magnetic Circular Dichroism (XMCD) is particularly powerful. XMCD measures the difference in absorption of left and right circularly polarized X-rays in a magnetized sample. This technique provides element-specific magnetic information, allowing for the separation of the spin and orbital magnetic moments of the absorbing atom.
While specific XAS and XMCD studies on MnNb₂O₆ were not found in the search results, the application of these techniques to other manganese oxides and related compounds demonstrates their utility. For instance, XAS has been used to precisely determine the evolution of valence and spin states of Mn and Co in TbMn₁-xCoxO₃ aps.org. Such studies are critical for understanding the magnetic response of complex oxides. In the context of MnNb₂O₆, XAS could be used to confirm the Mn²⁺ valence state and probe the local electronic structure changes associated with the magnetic phase transitions.
| Spectroscopic Technique | Information Obtained | Applicability to MnNb₂O₆ |
| Mössbauer Spectroscopy | Local magnetic field, magnetic ordering temperature, valence state of Mössbauer-active isotopes (e.g., ⁵⁷Fe). | Indirectly, by studying (Mn,Fe)Nb₂O₆ solid solutions to probe the magnetic environment. |
| X-ray Absorption Spectroscopy (XAS) | Element-specific valence state, spin state, local coordination environment. | Directly applicable to probe the Mn L- and K-edges to determine its electronic and local structure. |
| X-ray Magnetic Circular Dichroism (XMCD) | Element-specific spin and orbital magnetic moments. | Directly applicable in a magnetized state to provide detailed information on the magnetic properties of Mn. |
Dielectric Response and Electrical Transport Phenomena in Mnnb2o6
Microwave Dielectric Properties
The performance of MnNb2O6 in microwave applications is largely dictated by its dielectric characteristics. These properties, including permittivity, dielectric loss, and the temperature coefficient of resonant frequency, are crucial for designing and fabricating high-frequency devices.
Permittivity (εr) and Dielectric Loss (tan δ) Analysis
The relative permittivity (εr), also known as the dielectric constant, signifies a material's ability to store electrical energy in an electric field. For MnNb2O6 and other columbite niobates, the permittivity typically falls within a range of 17 to 22. colab.wsmaterials-science.info The dielectric loss (tan δ) represents the energy dissipated as heat within the material when subjected to an alternating electric field. rfcafe.com A low dielectric loss is desirable for efficient microwave components.
The dielectric properties of MnNb2O6 are influenced by factors such as frequency and temperature. At lower frequencies, charge carriers can more easily follow the alternating electric field, resulting in higher permittivity. As the frequency increases, the ability of the charge carriers to keep up diminishes, leading to a decrease in permittivity. biointerfaceresearch.com Similarly, dielectric loss tends to decrease with increasing frequency. biointerfaceresearch.com Temperature also plays a significant role; for many dielectric materials, the permittivity increases with temperature up to a certain point due to enhanced polarization from thermal excitation. biointerfaceresearch.com
| Material | Permittivity (εr) | Quality Factor (Q x f) (GHz) | Temperature Coefficient of Resonant Frequency (τf) (ppm/°C) | Sintering Temperature (°C) |
|---|---|---|---|---|
| MnNb2O6 | 17 - 22 | - | -45 to -76 | - |
| ZnNb2O6 | - | 84,500 | - | - |
| MgNb2O6 | 19.9 | 79,600 | -64.9 | 1300 |
| CaNb2O6 | - | 49,600 | - | - |
| CoNb2O6 | - | 41,700 | - | - |
Temperature Coefficient of Resonant Frequency (τf)
The temperature coefficient of resonant frequency (τf) is a critical parameter for materials used in resonant circuits, as it describes the stability of the resonant frequency with changes in temperature. researchgate.net A τf value close to zero is highly desirable for applications requiring stable performance over a range of operating temperatures. researchgate.netmdpi.com The τf is related to the temperature coefficients of the dielectric constant (τε) and the linear thermal expansion (αL) of the material. qdusa.com For columbite niobates like MnNb2O6, the τf values are typically negative, ranging from -45 to -76 ppm/°C. colab.wsmaterials-science.info This indicates that the resonant frequency decreases as the temperature increases.
Correlation between Dielectric Properties and Crystal Structure/Unit Cell Volume
The dielectric properties of MnNb2O6 are intrinsically linked to its crystal structure. The arrangement of atoms in the crystal lattice and the volume of the unit cell influence how the material responds to an external electric field. For instance, a decrease in the unit cell volume of MnNb2O6 upon reduction (forming MnNb2O6-δ) is accompanied by a significant increase in electrical conductivity. acs.org This change is attributed to the production of delocalized electrons. acs.org
In a broader context of niobate-based materials, studies have shown that structural parameters like octahedral distortions and packing fractions are associated with microwave dielectric properties. rsc.org Higher crystallinity and specific crystal orientations, often achieved at higher deposition temperatures, can lead to improved electrical conductivity in thin films. mdpi.comnih.gov The fundamental relationship lies in how the crystal structure affects the polarizability of the material, which in turn governs the dielectric constant and loss.
Influence of Doping and Substitutions on Dielectric Performance
The dielectric properties of MnNb2O6 and related materials can be tailored through doping and substitution. Introducing different elements into the crystal lattice can alter the charge carrier concentration, create vacancies, and modify the crystal structure, thereby influencing the dielectric response.
For example, doping with elements that create donor or acceptor sites can significantly change the electrical properties. mdpi.com In some ferroelectric ceramics, donor doping can induce relaxor behavior, characterized by a broad dielectric peak and frequency dispersion. mdpi.com While not a direct example for MnNb2O6, the principles observed in systems like Ag(Nb0.8Ta0.2)O3 demonstrate how substitutions on the B-site of the perovskite structure can be used to tune dielectric properties. In the case of MnV2O6, doping with copper has been shown to increase the dielectric permittivity without a corresponding increase in dielectric loss. researchgate.net This enhancement is attributed to an increase in both charge carrier concentration and the hopping range of small polarons. researchgate.net Similarly, Ti-substitution in MnNb2O6 has been shown to enhance conductivity. acs.orgacs.org
Electrical Conductivity Studies
The electrical conductivity of MnNb2O6 provides insights into the movement of charge carriers within the material, which is fundamental to its dielectric behavior and potential applications in devices like solid oxide fuel cells.
AC-Charge Transport Mechanisms and Dielectric Relaxation
The AC electrical conductivity of MnNb2O6 is frequency-dependent and provides information about the charge transport mechanisms. At higher frequencies, the conductivity typically increases due to the hopping of charge carriers between localized states. Studies on similar oxide systems suggest that the charge conduction can be mediated by small polarons. researchgate.net
Dielectric relaxation is the momentary delay in the dielectric constant of a material when subjected to a varying electric field. aps.orgaps.orgnih.gov This phenomenon is often studied using impedance spectroscopy, where the real and imaginary parts of the impedance are analyzed over a range of frequencies. In materials like MnNb2O6, dielectric relaxation can arise from processes at the grains and grain boundaries. researchgate.net The analysis of tangent loss and electric modulus can reveal relaxation behaviors, with peaks shifting in frequency as a function of temperature or composition. nih.gov For instance, in Ti-substituted MnNb2O6, the material behaves as a mixed hole/electron conductor, with the dominant charge carrier depending on the atmospheric conditions. acs.orgacs.orgresearchgate.net The presence of oxygen vacancies can also significantly enhance conductivity. researchgate.net
| Compound | Condition | Conductivity (S/cm) | Temperature (°C) |
|---|---|---|---|
| Ti-substituted MnNb2O6 (x=0.1) | - | 1.7 x 10-2 | 800 |
| Reduced MnNb2O6-δ (δ ~ 0.02) | - | 3.0 x 10-1 | 800 |
| Nominal MnNb2O6 | - | ~10-5 (mixed ionic-electronic) | 800 |
| Ti-substituted MnNb2O6 | Possible ionic contribution | ~6.0 x 10-5 | 900 |
Activation Energies of Conduction
The electrical conductivity in Manganese Niobium Oxide (MnNb2O6) is a thermally activated process, meaning it is dependent on temperature. The energy required to initiate or activate this conduction is known as the activation energy. In semiconductors, the activation energy is the energy difference between the transport level and the Fermi energy level, or the energy difference between a trap state and the conduction band. inquivixtech.com Generally, as the absolute temperature of a semiconductor increases, its activation energy decreases, leading to a decrease in resistance and an increase in conductivity. inquivixtech.com
In the case of MnNb2O6, the conduction mechanism is often described by polaron hopping. ias.ac.in The activation energies calculated for the ferri-region in similar ferrite (B1171679) systems are typically greater than 0.5 eV, which is significantly larger than the ionization energy of donors or acceptors (0.1 eV) and the electron-transition energy for processes like Fe2+ ↔ Fe3+ (0.2 eV) and Mn3+ ↔ Mn4+ (0.3 eV). ias.ac.in This suggests that a simple band-type conduction is unlikely. ias.ac.in
Studies on related materials indicate that at lower temperatures, conduction may occur through activated hopping or variable-range hopping between electron and hole puddles created by disorder in the material. arxiv.org The activation energy associated with these processes can be influenced by the level of disorder. arxiv.org For instance, in some two-dimensional insulators, the activation energy for conductivity is only directly proportional to the band gap at high temperatures. arxiv.org At lower temperatures, the observed activation energy becomes non-universal and dependent on disorder. arxiv.org
Ionic Conductivity Contributions
While electronic conduction is significant in MnNb2O6, there is also evidence of a minor contribution from ionic conductivity. researchgate.netacs.org This mixed ionic-electronic conductivity was observed to be approximately 10⁻⁵ S cm⁻¹ at 800°C in MnNb2O6. researchgate.net Specifically, a small contribution to the total conductivity that is independent of the partial pressure of oxygen (pO2) suggests a possible ionic conductivity of around 6.0 × 10⁻⁵ ohm⁻¹ cm⁻¹. researchgate.netacs.org This ionic conductivity is attributed to the movement of ions within the crystal lattice.
The creation of oxygen vacancies in the MnNb2O6-δ structure can enhance this ionic conductivity. researchgate.net Studies on Ti-substituted MnNb2O6 have also highlighted the role of ionic conduction. researchgate.net
Electronic Conduction Mechanisms (Hole/Electron Conductivity)
The primary electronic conduction mechanism in MnNb2O6 is attributed to the hopping of charge carriers, which can be either electrons or holes. This behavior classifies it as a hole/electron electronic conductor. researchgate.netacs.org The dominant charge carrier can differ depending on the surrounding atmosphere. For example, Ti-substituted MnNb2O6 exhibits similar total conductivities in both air and a 5% H2 atmosphere at 900°C, but the dominant charge carriers are different in each case. researchgate.netacs.org
The Verwey mechanism, involving electron hopping between ions of the same element in different valence states (e.g., Fe²⁺ ↔ Fe³⁺), is a key process in the conductivity of many ferrites. ias.ac.in In Mn-substituted ferrites, the presence of stable Mn³⁺ + Fe²⁺ pairs can hinder this mechanism, leading to an increase in resistivity at lower Mn concentrations. ias.ac.in Conversely, at higher concentrations, the formation of Mn³⁺ clusters can lead to a decrease in resistivity. ias.ac.in
The temperature dependence of mobility and thermoelectric power in similar systems confirms that the conduction is due to polaron hopping. ias.ac.in
Influence of Processing and Compositional Variations on Electrical Behavior
Effect of Sintering Conditions
The sintering process, which involves heating a powdered material to form a solid mass, significantly impacts the electrical properties of MnNb2O6. Sintering at the appropriate temperature is crucial for achieving improved dielectric properties. researchgate.net The conditions of sintering, such as temperature and duration, influence the microstructure of the material, which in turn affects its conductivity. For Ti-substituted MnNb2O6, a homogeneous brick-layer microstructure can be achieved with a low extent of niobium substitution and a short sintering time, which is beneficial for conductivity. researchgate.netacs.org
Role of Oxygen Deficiency (MnNb2O6-δ)
The creation of oxygen deficiencies, denoted as MnNb2O6-δ, has a profound effect on the electrical conductivity of the material. The presence of oxygen vacancies can induce a nonstoichiometric state in the oxide. iaea.org These vacancies act as donors, leading to n-type conductivity. polimi.it
In MnNb2O6, creating oxygen vacancies (δ ≈ 0.02) in the presence of a reducing atmosphere like 5% H2 gas can lead to a four-order-of-magnitude enhancement in conductivity compared to the stoichiometric MnNb2O6. researchgate.net Reduced MnNb2O6-δ (with δ ≈ 0.02) exhibits higher conductivity at high temperatures compared to both stoichiometric and Ti-substituted MnNb2O6. researchgate.netacs.org For instance, at 800°C, the conductivity of the reduced phase is close to 300 mS cm⁻¹. acs.org
Impact of Ti-Substitution (MnNb2-xTixO6-δ) on Conductivity Enhancement
Substituting titanium (Ti) for niobium (Nb) in the MnNb2O6 structure, forming MnNb2-xTixO6-δ, is a strategy employed to enhance conductivity. researchgate.netacs.org This substitution can introduce oxygen vacancies or create holes to maintain charge neutrality. acs.org The single-phase columbite structure is maintained for a narrow range of Ti substitution (0 < x < 0.2). researchgate.netacs.org
The conductivity of Ti-substituted MnNb2O6 is several orders of magnitude higher than that of the unsubstituted material. researchgate.netacs.orgacs.org This enhancement is attributed to both improved sintering behavior and the introduction of charge carriers. researchgate.netacs.org However, the conductivity of Ti-substituted MnNb2O6 does not reach the levels of the reduced, oxygen-deficient MnNb2O6-δ at high temperatures. acs.org There is a crossover point at approximately 540 K; below this temperature, the conductivity of Ti-substituted MnNb2O6 is higher, while above it, the reduced phase has higher conductivity. acs.org At 800°C, the conductivity of MnNb1.9Ti0.1O6-δ is 17 mS cm⁻¹. acs.org
The substitution of Ti also has a more beneficial effect on the grain boundary conductivity compared to creating oxygen deficiency alone. acs.org
| Material | Condition | Temperature (°C) | Conductivity |
| MnNb2O6 | - | 800 | ~10⁻⁵ S cm⁻¹ researchgate.net |
| MnNb2O6-δ | δ ≈ 0.02 | 800 | ~300 mS cm⁻¹ acs.org |
| MnNb1.9Ti0.1O6-δ | - | 800 | 17 mS cm⁻¹ acs.org |
| Ti-substituted MnNb2O6 | - | 900 | ~6.0 × 10⁻⁵ ohm⁻¹ cm⁻¹ (ionic) researchgate.netacs.org |
Electrochemical Impedance Spectroscopy (EIS) for Electrical Characterization
Electrochemical Impedance Spectroscopy (EIS) is a powerful and non-destructive technique utilized to investigate the electrical properties of materials, including dielectric response and charge transport phenomena. researchgate.net This method is particularly valuable for characterizing polycrystalline ceramics like Manganese Niobium Oxide (MnNb₂O₆), as it allows for the separation and analysis of the electrical contributions from different microstructural components, namely the crystalline grains (bulk) and the grain boundaries. rhd-instruments.deresearchgate.net
The fundamental principle of EIS involves applying a small amplitude alternating current (AC) potential to the material over a wide range of frequencies (from mHz to MHz) and measuring the resulting current response. researchgate.net The opposition to the flow of the AC current is termed impedance (Z), which is a complex quantity composed of a real part (Z') and an imaginary part (Z''). By plotting the negative imaginary impedance versus the real impedance, a Nyquist plot is generated. The shape of this plot, typically featuring one or more semicircular arcs, provides detailed information about the various resistive and capacitive elements within the material. researchgate.netresearchgate.net
For a polycrystalline material such as MnNb₂O₆, the Nyquist plot often displays two distinct, albeit sometimes overlapping, semicircles. These arcs correspond to the electrical responses of the bulk (grains) at higher frequencies and the grain boundaries at lower frequencies. rhd-instruments.denih.gov This distinction arises because the grain boundaries, being structurally disordered regions between the crystalline grains, typically exhibit higher resistance and capacitance compared to the highly ordered grain interiors. researchgate.netnist.gov
The electrical behavior of the grains and grain boundaries can be modeled using an equivalent circuit, which commonly consists of two parallel resistor-capacitor (RC) elements connected in series. The first RC element represents the bulk (grain) response (R_g, C_g), while the second represents the grain boundary response (R_gb, C_gb).
Table 1: Example Equivalent Circuit Parameters for a Niobate Ceramic
This interactive table illustrates typical resistance and capacitance values that can be extracted from fitting EIS data of a polycrystalline niobate ceramic to an equivalent circuit model.
| Microstructural Component | Resistance (R) | Capacitance (C) |
| Grain (Bulk) | R_g | C_g |
| Grain Boundary | R_gb | C_gb |
Note: The specific values of R_g, R_gb, C_g, and C_gb are dependent on the material's composition, microstructure (grain size), temperature, and atmospheric conditions during measurement.
From the resistance values obtained from the equivalent circuit fit, the conductivity (σ) of the grains and grain boundaries can be calculated using the sample's geometric dimensions (thickness 'l' and electrode area 'A'):
σ = l / (R * A)
Table 2: Research Findings on Electrical Properties Derived from EIS
This table summarizes the key electrical properties for the grain and grain boundary components as determined by EIS analysis.
| Property | Grain (Bulk) | Grain Boundary | Significance |
| Conductivity (σ) | σ_g | σ_gb | Distinguishes the intrinsic conductivity of the material from the limitations imposed by grain boundaries. Typically, σ_g > σ_gb. |
| Activation Energy (E_a) | E_a,g | E_a,gb | Provides insight into the energy barriers for charge carrier movement within the grains and across the boundaries. |
| Dielectric Constant (ε') | ε'_g | ε'_gb | Characterizes the charge storage ability of the different microstructural regions. |
| Relaxation Frequency (f_max) | f_max,g | f_max,gb | Indicates the characteristic frequency at which the dielectric relaxation occurs for each component. |
The ability to deconvolve these properties through EIS is essential for materials science, allowing researchers to understand how synthesis methods and processing conditions, which influence microstructure, ultimately affect the electrical performance of MnNb₂O₆ for potential applications. ias.ac.in
Optical Properties and Photocatalytic Applications of Mnnb2o6
Visible Light-Driven Photocatalysis
MnNb2O6 is recognized as a visible-light-active photocatalyst. This capability stems from its moderate band gap, which allows it to absorb a portion of the visible light spectrum, initiating the photocatalytic process. The efficiency of MnNb2O6 can be significantly improved through the creation of composites, for instance, with reduced graphene oxide (RGO). Such modifications enhance photocatalytic activity by promoting the separation of charge carriers. researchgate.net
The fundamental mechanism for the photocatalytic degradation of organic pollutants involves several key steps: the transfer of the pollutant to the catalyst surface, adsorption onto the surface, reaction in the adsorbed phase, and subsequent desorption of the resulting products. mdpi.com While specific studies on the degradation of antibiotics like doxycycline (B596269) using pure MnNb2O6 are not detailed in the provided search results, the degradation of other organic pollutants, such as methylene (B1212753) blue, has been demonstrated. In a study using an RGO-MnNb2O6 composite, a significant enhancement in the degradation of methylene blue under visible light was observed compared to pure MnNb2O6. researchgate.net The process for degrading complex organic molecules like antibiotics generally relies on the powerful oxidizing potential of reactive species generated by the photocatalyst. mdpi.comnih.gov
The degradation efficiency of methylene blue by an RGO-MnNb2O6 composite catalyst is presented below, highlighting the improvement over the individual component.
The primary event in photocatalysis is the absorption of a photon with energy equal to or greater than the semiconductor's band gap. researchgate.net This absorption excites an electron from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h+) in the valence band. mdpi.comresearchgate.netresearchgate.net This creates an electron-hole pair (e-/h+), which is the driving force for the subsequent redox reactions. researchgate.net
Once the electron-hole pairs are separated, they can react with molecules adsorbed on the photocatalyst's surface to generate highly reactive oxygen species (ROS). nih.gov The holes (h+) in the valence band have strong oxidizing power and can react with water (H2O) or hydroxide (B78521) ions (OH−) to form hydroxyl radicals (•OH). nih.gov Simultaneously, the electrons (e−) in the conduction band can reduce molecular oxygen (O2) to produce superoxide (B77818) radicals (O2•−). nih.govmdpi.com
These ROS, particularly •OH and O2•−, are powerful, non-selective oxidizing agents that attack and break down organic pollutant molecules into simpler, less harmful substances. nih.gov Active species trapping experiments performed on RGO-MnNb2O6 composites confirm the critical role of such active species in the degradation process. researchgate.net Scavenger experiments in similar photocatalytic systems have identified holes (h+) and superoxide radicals (O2•−) as the main reactive species responsible for degradation. mdpi.com
Surface Activation Strategies for Enhanced Photocatalysis
Information regarding the specific role of oxalic acid ligands in surface complex formation on MnNb2O6 and the resulting ligand-to-metal interfacial electron transfer pathways was not available in the provided search results.
Influence of Morphology on Surface Activity
The morphology of manganese niobium oxide (MnNb2O6) nanomaterials is a critical factor in determining their photocatalytic efficiency. Key characteristics such as particle size, shape, aspect ratio, crystallinity, and surface area have a direct impact on light absorption, the mobility of charge carriers, and the kinetics of surface reactions. mdpi.com
Different synthesis methods can be employed to control these morphological features. For instance, a solvothermal method has been used to produce uniformly distributed MnNb2O6 nanocrystals with high surface areas, which facilitates photocatalytic activity under visible light. mdpi.com Hydrothermal synthesis has been shown to produce ellipsoid-like structures. bham.ac.uk The use of specific alkaline solutions during hydrothermal synthesis, such as sodium hydroxide (NaOH), has been observed to favor the formation of star-like shaped particles. bham.ac.uk Another method, a two-step solvothermal process, has been used to create nanogears. bham.ac.uk
The relationship between morphology and photocatalytic performance is a key area of research. For example, one-dimensional (1D) morphologies, such as nanofibers produced by electrospinning, have demonstrated promise due to their enhanced charge transport properties, which can lead to extended lifetimes for photogenerated charge carriers. mdpi.com Similarly, the creation of pores on the surface of a photocatalyst can increase its adsorptive ability, which in turn can enhance its photocatalytic performance. redalyc.org
The following table summarizes the influence of different synthesis methods on the morphology of MnNb2O6 and related niobates:
| Synthesis Method | Resulting Morphology | Impact on Photocatalytic Activity | Reference |
| Solvothermal | Uniform nanocrystals with high surface area | Facilitates visible-light-driven photocatalysis | mdpi.com |
| Hydrothermal | Ellipsoid-like structures, Star-like particles | Enhanced light scattering and surface reactivity | bham.ac.uk |
| Electrospinning | Nanofibers (1D morphology) | Improved charge transport and extended charge carrier lifetimes | mdpi.com |
| Two-step Solvothermal | Nanogears | - | bham.ac.uk |
This table is based on available research and may not be exhaustive.
Integration with Other Materials for Enhanced Performance
MnNb2O6/g-C3N4 Mott-Schottky Heterojunction Photocatalysts
To enhance the photocatalytic performance of MnNb2O6, it can be integrated with other materials to form heterojunctions. One promising approach is the creation of a MnNb2O6/graphitic carbon nitride (g-C3N4) Mott-Schottky heterojunction. nih.govconsensus.appx-mol.com This type of heterojunction is designed to improve the separation and transfer efficiency of photogenerated charge carriers, which is crucial for increasing photocatalytic activity. rsc.org
Graphitic carbon nitride is a metal-free polymeric semiconductor with a moderate bandgap of approximately 2.7 eV, making it suitable for absorbing visible light. mdpi.com It also possesses high thermal and chemical stability and can be synthesized from low-cost precursors. mdpi.com
In the MnNb2O6/g-C3N4 heterojunction, a Type-II band alignment is formed. researchgate.net When exposed to visible light, photogenerated electrons are transferred from the conduction band of g-C3N4 to the conduction band of MnNb2O6. researchgate.net Simultaneously, holes move from the valence band of MnNb2O6 to the valence band of g-C3N4. researchgate.net This spatial separation of electrons and holes significantly reduces their recombination rate, making more charge carriers available to participate in redox reactions. nih.govresearchgate.net The separated electrons and holes generate highly reactive species, such as superoxide radicals (•O2-) and hydroxyl radicals (•OH), which are responsible for the degradation of pollutants. researchgate.net
Studies have shown that MnNb2O6/g-C3N4 composites exhibit excellent photocatalytic performance in the degradation of antibiotics like ciprofloxacin (B1669076) and tetracycline (B611298) hydrochloride under visible light. nih.govresearchgate.net An optimal composition of 15% MnNb2O6 in the composite demonstrated the highest photocatalytic efficiency, achieving 94.10% degradation of ciprofloxacin and 98.50% of tetracycline hydrochloride. nih.govresearchgate.net Scavenging experiments have confirmed that holes (h+) and superoxide radicals (•O2-) are the primary photoactive species in this degradation process. nih.govresearchgate.net
The synthesis of these heterojunctions can be achieved through methods like solvothermal synthesis followed by sonication. nih.gov The table below presents the degradation efficiency of an optimized MnNb2O6/g-C3N4 composite.
| Pollutant | Degradation Efficiency (%) |
| Ciprofloxacin (CIP) | 94.10 |
| Tetracycline-HCl (TCH) | 98.50 |
Data for the 15% MnNb2O6/g-C3N4 composite under visible light irradiation. nih.govresearchgate.net
MnNb2O6/graphene Composites
Another effective strategy to boost the photocatalytic activity of MnNb2O6 is to create composites with graphene. researchgate.netrsc.orgresearchgate.net Graphene, a two-dimensional material with exceptional electrical conductivity, a large specific surface area, and excellent adsorptive properties, can significantly enhance the performance of photocatalysts. mdpi.comresearchgate.net
In a typical MnNb2O6/graphene composite, photogenerated electrons from the MnNb2O6 are transferred to the graphene sheets. rsc.org This efficient transfer prevents the recombination of electrons and holes, making them more available for redox reactions on the photocatalyst's surface. rsc.orgresearchgate.netrsc.org This enhanced charge separation is a primary reason for the increased photocatalytic activity. researchgate.netrsc.org
For example, a composite with 3% rGO-MnNb2O6 was found to be the optimal composition, removing 78.2% of methylene blue within 60 minutes, which is approximately double the efficiency of individual MnNb2O6. researchgate.net The synthesis of these composites can be achieved through hydrothermal and photo-reduction processes. researchgate.net
The table below shows the photocatalytic degradation of methylene blue by MnNb2O6 and its graphene composite.
| Photocatalyst | Methylene Blue Removal (%) | Time (min) |
| MnNb2O6 | ~39 | 60 |
| 3% rGO-MnNb2O6 | 78.2 | 60 |
Data under visible light irradiation. researchgate.net
Spectroscopic Characterization for Optical Properties
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to determine the optical properties of materials like MnNb2O6, particularly its ability to absorb light. najah.edu By analyzing the UV-Vis absorption spectrum, the band gap energy (Eg) of the semiconductor can be calculated. youtube.comyoutube.comyoutube.com The band gap energy dictates the wavelength of light a material can absorb to excite an electron from the valence band to the conduction band, initiating the photocatalytic process. horiba.com
The band gap of MnNb2O6 has been reported to be in the range of 2.3 to 2.7 eV, which allows it to absorb visible light. mdpi.com The calculation of the band gap from UV-Vis data is often done using a Tauc plot, which plots (αhν)^n against the photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). youtube.comyoutube.com The band gap is determined by extrapolating the linear portion of the Tauc plot to the energy axis. youtube.comyoutube.com
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a sensitive, non-destructive technique used to investigate the electronic and optical properties of semiconductor materials. horiba.comwikipedia.org It provides valuable information about the efficiency of charge carrier separation and recombination, which are critical processes in photocatalysis. unito.it
In PL spectroscopy, the material is excited with photons of a certain energy, causing electrons to move to higher energy states. wikipedia.org When these excited electrons return to their ground state, they can emit light (photoluminescence). wikipedia.org The intensity of the PL emission is directly related to the recombination rate of photogenerated electron-hole pairs. unito.itresearchgate.net A lower PL intensity generally indicates a lower recombination rate, which means that more charge carriers are available to participate in photocatalytic reactions, leading to higher efficiency. researchgate.netnih.gov
Therefore, PL spectroscopy is a powerful tool for comparing the photocatalytic potential of different materials. For instance, a decrease in the PL intensity of MnNb2O6 when composited with graphene or g-C3N4 would suggest that the heterojunction is effectively separating the charge carriers and thus enhancing the photocatalytic activity. researchgate.netnih.gov
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of materials, providing insights into their crystal structure, chemical bonding, and lattice dynamics. In the case of manganese niobium oxide (MnNb₂O₆), which crystallizes in the columbite structure with an orthorhombic space group Pbcn, group theory predicts a specific set of Raman-active vibrational modes.
The analysis of isostructural columbite-type niobates (MNb₂O₆, where M is a divalent metal) allows for a reliable assignment of the vibrational modes observed in the Raman spectrum of MnNb₂O₆. The crystal structure is characterized by distorted MnO₆ and NbO₆ octahedra that share edges and corners. This arrangement leads to distinct vibrational signatures corresponding to the stretching and bending modes of the metal-oxygen bonds.
The Raman spectrum of MnNb₂O₆ can be broadly divided into three main regions:
High-frequency region (above 800 cm⁻¹): This region is dominated by a very intense peak corresponding to the symmetric stretching mode (Ag symmetry) of the terminal Nb-O bonds (Nb-Ot) within the NbO₆ octahedra. This mode is a characteristic feature of columbite niobates.
Mid-frequency region (380-800 cm⁻¹): The peaks in this range are attributed to the various stretching vibrations of the bridging oxygen atoms (Ob) within the NbO₆ octahedra.
Low-frequency region (below 380 cm⁻¹): This region contains a richer variety of modes, including the bending and torsional modes of the O-Nb-O linkages, as well as vibrations involving the Mn-O bonds within the MnO₆ octahedra and lattice modes.
Detailed research findings for compounds isostructural to MnNb₂O₆, such as MgNb₂O₆, provide a basis for the assignment of the Raman peaks. For instance, studies on MgNb₂O₆ have identified a strong symmetric stretching vibration of the NbO₆ octahedra at approximately 905 cm⁻¹. Other identified modes include O-Nb-O bending and octahedral twisting vibrations at lower wavenumbers. The correlation method, based on group theory for the Pbcn space group, is a theoretical approach used to predict the symmetry and activity of all vibrational modes.
The precise positions of the Raman peaks for MnNb₂O₆ are influenced by factors such as the specific mass and ionic radius of the manganese cation and the exact bond lengths and angles within the crystal lattice.
Table 1: Vibrational Modes of MnNb₂O₆ (Based on Isostructural Compounds)
| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode Type |
| ~900 | Symmetric stretch of terminal Nb-O bonds | Stretching (Ag) |
| 380 - 800 | Stretching of bridging O in NbO₆ octahedra | Stretching |
| < 380 | Bending and torsion of O-Nb-O | Bending/Torsion |
| < 380 | Vibrations of MnO₆ octahedra | Lattice/External |
High Pressure Behavior and Phase Transitions
Pressure-Induced Structural Transformations
Under quasi-hydrostatic pressure, MnNb₂O₆ undergoes a distinct phase transition. acs.org This transformation is characterized by several key features:
Identification of Transition Pressures
A pressure-induced phase transition in MnNb₂O₆ has been observed to commence at approximately 12 GPa. acs.org This transition is indicated by noticeable changes in the material's Raman spectra, including the softening of two internal vibration modes, ν₁₀(B₂g) and ν₈(A₉). acs.org In a related compound, Mn(Ta,Nb)₂O₆, a similar reversible phase transition occurs at a slightly lower pressure of 9.5 GPa at room temperature. bohrium.comnih.govacs.org
Volume Collapse Associated with Phase Transitions
A significant phenomenon accompanying the pressure-induced phase transition is a substantial volume collapse. In the case of Mn(Ta,Nb)₂O₆, this collapse is approximately 7.0%. bohrium.comnih.gov Such a large volume reduction is a hallmark of a first-order phase transition. bohrium.com These dramatic volume changes under pressure are of interest in geochemistry and materials science. arxiv.orgnih.gov
Reversibility of Pressure-Induced Transformations
The pressure-induced structural transformation in MnNb₂O₆ has been found to be partly reversible upon decompression. acs.org Similarly, the phase transition observed in Mn(Ta,Nb)₂O₆ at 9.5 GPa is also reversible. bohrium.comnih.govacs.org This characteristic of reversibility is crucial for potential applications in pressure-sensing devices. bohrium.comnih.govacs.org
Deformation of NbO₆ Octahedra under Compression
The structural instability of the orthorhombic columbite structure of MnNb₂O₆ at high pressure is closely linked to the significant deformation of the NbO₆ octahedra. acs.org The disappearance of most Raman vibration peaks at high pressures indicates that the NbO₆ octahedra undergo heavy distortion during the phase transition. acs.org Despite this heavy distortion, the octahedral units themselves persist, as evidenced by the continued observability of the internal Nb–O stretching vibration even at the highest pressures studied. acs.org In the high-pressure phase of the related manganotantalite, the coordination numbers of the metal ions increase, with Mn changing from six to eight and Ta/Nb from six to seven. bohrium.comnih.govacs.org
Equation of State Determination (Birch-Murnaghan method)
The relationship between pressure and volume for MnNb₂O₆ in its low-pressure phase has been described using a third-order Birch-Murnaghan equation of state. acs.orgwikipedia.org This analysis yielded a zero-pressure bulk modulus (B₀) of 154.4 ± 3.5 GPa and its pressure derivative (B₀') of 4.1. acs.org For comparison, the low-pressure phase of Mn(Ta,Nb)₂O₆ was fitted to a second-order Birch-Murnaghan equation of state, resulting in a B₀ of 149(4) GPa, while its high-pressure phase exhibited a higher bulk modulus of 188(3) GPa. bohrium.comnih.govacs.org
Interactive Data Table: Equation of State Parameters for MnNb₂O₆ and Related Compounds
| Compound | Phase | Birch-Murnaghan Order | Bulk Modulus (B₀) (GPa) | Pressure Derivative (B₀') | Source |
|---|---|---|---|---|---|
| MnNb₂O₆ | Low Pressure | Third-order | 154.4 ± 3.5 | 4.1 | acs.org |
| Mn(Ta,Nb)₂O₆ | Low Pressure | Second-order | 149(4) | Not reported | bohrium.comnih.govacs.org |
| Mn(Ta,Nb)₂O₆ | High Pressure | Second-order | 188(3) | Not reported | bohrium.comnih.govacs.org |
Pressure Dependence of Optical Lattice Mode Frequencies and Grüneisen Parameters
The volume dependencies of the optical lattice mode frequencies and their corresponding Grüneisen parameters have been determined for MnNb₂O₆. acs.org The Grüneisen parameter, a measure of how the vibrational frequencies of a crystal lattice change with volume, provides insight into the anharmonicity of the lattice vibrations. wikipedia.org For the low-pressure phase of Mn(Ta,Nb)₂O₆, the isothermal Grüneisen parameters for the Raman modes were found to range from 0.23 to 2.03. bohrium.comnih.govacs.org In the high-pressure phase, these parameters ranged from 0.59 to 0.86. bohrium.comnih.govacs.org
Interactive Data Table: Grüneisen Parameters for Mn(Ta,Nb)₂O₆
| Phase | Grüneisen Parameter Range | Source |
|---|---|---|
| Low-Pressure Phase | 0.23 - 2.03 | bohrium.comnih.govacs.org |
| High-Pressure Phase | 0.59 - 0.86 | bohrium.comnih.govacs.org |
Experimental Techniques: Diamond Anvil Cell with Raman Scattering and X-ray Diffraction
The investigation of materials under extreme pressure conditions provides invaluable insights into their structural stability and electronic properties. For manganese niobium oxide (MnNb2O6), high-pressure studies are conducted using a diamond anvil cell (DAC), a device capable of generating immense pressures within a small sample chamber. ornl.gov This technique, combined with in-situ analytical methods like Raman scattering and X-ray diffraction (XRD), allows for the direct observation of pressure-induced phase transitions and associated changes in the material's crystal lattice and vibrational modes. acs.orgrsc.orgresearchgate.net
A diamond anvil cell utilizes two opposing diamonds to compress a sample contained within a gasket. ornl.gov The transparency of diamonds to a wide range of electromagnetic radiation, including X-rays and visible light, makes the DAC an ideal tool for spectroscopic and diffraction studies at high pressures. utexas.eduutexas.edu
In the context of MnNb2O6, high-pressure experiments have been performed at room temperature up to pressures of 41 GPa. acs.org These studies employ both angle-dispersive synchrotron XRD and Raman scattering to monitor the material's response to increasing pressure. acs.org
Detailed Research Findings
Comprehensive high-pressure investigations on MnNb2O6 have revealed a significant pressure-induced phase transition. acs.org Analysis of Raman scattering and XRD data indicates that the ambient orthorhombic structure of MnNb2O6 undergoes a transformation at approximately 12 GPa. acs.org
Raman Scattering Observations:
Raman spectroscopy probes the vibrational modes of a material, which are sensitive to changes in crystal structure and bonding. utexas.edu In the case of MnNb2O6, the Raman spectra collected under increasing pressure show distinct changes that signal a phase transition. acs.org Notably, a softening, or a decrease in frequency (red shift), of two internal vibrational modes, ν₁₀(B₂g) and ν₈(A₉), is observed leading up to the transition at 12 GPa. acs.org This softening suggests a distortion of the NbO₆ octahedra within the crystal structure under high pressure. acs.org The variations in the internal vibration energies point to changes in the Nb-O bond lengths and O-Nb-O bond angles, as well as deformation of the structural chains. acs.org
X-ray Diffraction Analysis:
To confirm the phase transition suggested by the Raman data, high-pressure XRD measurements were performed up to 37 GPa. acs.org X-ray diffraction provides direct evidence of structural changes by mapping the atomic arrangement in the crystal lattice. aps.orgaps.org The representative XRD patterns of MnNb2O6 show clear changes at pressures above the transition point, confirming the occurrence of a pressure-induced phase transition. acs.org
Below are interactive data tables summarizing the key findings from high-pressure studies on MnNb2O6.
Table 1: Pressure-Induced Phase Transition in MnNb2O6
| Property | Value | Reference |
| Transition Pressure | ~12 GPa | acs.org |
| Experimental Technique | Diamond Anvil Cell with Raman Scattering and X-ray Diffraction | acs.org |
| Pre-Transition Phase | Orthorhombic | acs.org |
| Post-Transition Phase | High-pressure phase | acs.org |
Table 2: Observed Changes in Raman Spectra of MnNb2O6 Under High Pressure
| Raman Mode | Observation | Implication | Reference |
| ν₁₀(B₂g) | Softening (red shift) | Distortion of NbO₆ octahedra | acs.org |
| ν₈(A₉) | Softening (red shift) | Distortion of NbO₆ octahedra | acs.org |
Computational Modeling and Theoretical Prediction of Manganese Niobium Oxide Mnnb₂o₆
Computational modeling and theoretical predictions have become indispensable tools in materials science for understanding and forecasting the properties of complex compounds like manganese niobium oxide (MnNb₂O₆). These methods, particularly those based on first-principles quantum mechanical calculations, allow researchers to investigate material characteristics at an atomic level, providing insights that can guide experimental synthesis and application.
Interdisciplinary Applications and Future Research Directions
Unresolved Challenges in MnNb2O6 Research
In the context of photocatalysis, while composites have shown good results, the efficiency of pure MnNb2O6 and the underlying mechanisms of charge generation and transfer are not yet fully understood. mdpi.com Maximizing its photocatalytic activity will require a deeper understanding of its electronic band structure and surface properties.
Furthermore, for all applications, developing scalable and cost-effective synthesis methods for producing high-quality, nanostructured MnNb2O6 with controlled morphology is crucial for its transition from laboratory-scale research to practical implementation. Addressing these challenges will be key to unlocking the next wave of advancements in the use of this versatile compound.
Emerging Trends and Novel Material Architectures
The future of manganese niobium oxide research lies in the development of novel material architectures and the exploration of new synergistic effects in composite systems. One emerging trend is the focus on creating more complex nanostructures with precisely controlled morphology and dimensionality. This includes the fabrication of core-shell structures, hollow spheres, and hierarchical assemblies, which can offer advantages in terms of surface area, ion diffusion pathways, and structural stability.
Another significant trend is the design of advanced composite materials where MnNb2O6 is coupled with other functional materials. This goes beyond simple carbon coatings and includes heterojunctions with other semiconductors for enhanced photocatalysis, or integration with other metal oxides to create synergistic effects in energy storage. For example, the combination of MnNb2O6 with other transition metal oxides could lead to anode materials with even higher capacities and better rate capabilities.
Furthermore, there is growing interest in exploring the multiferroic properties of MnNb2O6 and related materials, where magnetic and ferroelectric orders coexist. This could open up entirely new application areas in spintronics and data storage. The continued development of advanced characterization techniques and computational modeling will also play a crucial role in guiding the design of these novel material architectures and in understanding their complex properties.
Methodological Advancements for Comprehensive Characterization (e.g., In-Situ Techniques)
The comprehensive understanding of manganese niobium oxide (MnNb₂O₆) and its behavior in dynamic environments, such as during electrochemical cycling or catalytic reactions, necessitates the use of advanced characterization techniques that can monitor the material's properties in real-time. While traditional ex-situ methods provide valuable information about the material's state before and after a process, they cannot capture the transient, metastable phases and dynamic structural or electronic changes that occur under operating conditions. electrochem.org In-situ and operando techniques, by contrast, are indispensable for observing these processes live, providing a direct window into the mechanisms that govern the performance of MnNb₂O₆. electrochem.orgnih.gov These methods are critical for establishing clear structure-property relationships and guiding the rational design of improved materials. nih.govrsc.org
In-situ X-Ray Diffraction (XRD): This is a cornerstone technique for tracking the evolution of the crystalline structure of MnNb₂O₆ during physical or chemical processes. youtube.com By performing XRD measurements directly on a device as it operates—for example, within a specially designed electrochemical cell—researchers can monitor shifts in diffraction peaks that correspond to changes in the material's lattice parameters. technologynetworks.comyoutube.com This is particularly crucial for battery applications, where the intercalation and de-intercalation of ions (e.g., Li⁺) can cause the crystal lattice to expand and contract. Operando XRD can reveal the specific phase transitions that MnNb₂O₆ undergoes at different states of charge, identify the formation of any new crystalline phases, and assess the reversibility of these structural changes upon cycling. nih.gov This real-time structural information helps to explain the electrochemical voltage profiles and identify mechanisms of capacity fade, such as irreversible phase transformations. nih.gov
In-situ / Operando X-ray Absorption Spectroscopy (XAS): As a powerful, element-specific probe, XAS is exceptionally well-suited for elucidating the local electronic and geometric structure of MnNb₂O₆ under operating conditions. nih.gov The technique can be tuned to the absorption edges of specific elements, such as the manganese (Mn) K-edge or the niobium (Nb) K-edge. This allows for the independent tracking of changes in the oxidation state and coordination environment of each metal center during a reaction. materialsfutures.orgresearchgate.net For instance, in a lithium-ion battery, operando XAS can directly monitor the redox activity of Mn and Nb ions during lithiation and delithiation, revealing which element is participating in charge compensation at different voltages and to what extent. materialsfutures.orgresearchgate.net This information is fundamental to understanding the charge storage mechanism, whether it is based on intercalation, conversion, or a combination of both.
In-situ Transmission Electron Microscopy (TEM): To observe morphological and microstructural changes at the nanoscale in real-time, in-situ TEM is an unparalleled technique. azonano.com By using specialized TEM holders that incorporate an electrochemical cell, it is possible to apply a bias and observe the response of individual MnNb₂O₆ nanoparticles or nanowires. rsc.orgnih.gov This allows for the direct visualization of processes such as the volume expansion and contraction of particles during ion insertion/extraction, the formation and evolution of the solid-electrolyte interphase (SEI) layer on the particle surface, and the potential for particle cracking or pulverization after repeated cycles. rsc.orgmtu.edu Observing these phenomena directly provides critical insights into the mechanical degradation pathways of MnNb₂O₆ electrodes, which are often a primary cause of performance decline.
In-situ Raman Spectroscopy: This spectroscopic technique provides information about the vibrational modes of a material, which are sensitive to changes in crystal structure, symmetry, and chemical bonding. thermofisher.com In-situ Raman spectroscopy can be used to monitor phase transformations in MnNb₂O₆ during operation, complementing the data obtained from XRD. aimspress.com It is particularly sensitive to changes at the surface of the material and can be a powerful tool for studying the electrode-electrolyte interface. researchgate.net For example, it can detect the formation of specific surface species or degradation products that might not be crystalline and are therefore invisible to XRD, providing a more complete picture of the chemical changes occurring in the system.
The table below summarizes the key in-situ techniques and the specific insights they provide for the comprehensive characterization of MnNb₂O₆.
| Technique | Information Provided | Relevance for MnNb₂O₆ Characterization |
| In-situ X-Ray Diffraction (XRD) | Real-time evolution of crystal structure, lattice parameters, and phase purity. | Tracking phase transitions during ion intercalation/deintercalation; assessing structural reversibility and degradation pathways. |
| In-situ X-ray Absorption Spectroscopy (XAS) | Element-specific changes in oxidation state, coordination environment, and local atomic structure. | Determining the redox mechanisms of Mn and Nb; understanding charge compensation and electronic structure evolution during operation. |
| In-situ Transmission Electron Microscopy (TEM) | Real-time visualization of morphological changes at the nanoscale. | Observing particle swelling/cracking, SEI layer formation, and mechanical degradation of electrode materials. |
| In-situ Raman Spectroscopy | Changes in vibrational modes, indicating shifts in chemical bonding, crystal symmetry, and surface chemistry. | Complementing XRD for phase identification; studying surface phenomena and the electrode-electrolyte interface. |
Q & A
Q. What synthesis methods are effective for producing MnNb2O6 nanoparticles, and how do they influence electrochemical performance in Li-ion batteries?
MnNb2O6 nanoparticles are commonly synthesized via a solvothermal method followed by heat treatment. This approach ensures controlled crystallinity and particle size, critical for optimizing Li+ storage capacity. Electrochemical testing reveals that solvothermally synthesized MnNb2O6 exhibits a reversible capacity of ~250 mAh/g at 0.1C, attributed to its columbite-type structure facilitating Li+ intercalation . Key characterization techniques include XRD for phase identification and TEM for nanoparticle morphology analysis.
Q. How can XRD distinguish between MnNb2O6 and related phases like Mn4Nb2O9 during structural characterization?
XRD analysis identifies MnNb2O6 by its prominent peaks at 2θ = 12.2°, 29.7°, and 40.0°, whereas Mn4Nb2O9 phases appear at 2θ = 19.25°, 30.9°, and 33.7°. Relative peak intensities and Rietveld refinement further quantify phase purity, which is critical for avoiding misinterpretation of electrochemical or magnetic data .
Q. What electrochemical protocols are used to evaluate MnNb2O6 as an anode material for Li-ion batteries?
Cyclic voltammetry (CV) at 0.1 mV/s and galvanostatic charge-discharge cycling (0.1–2C rates) are standard. MnNb2O6 shows redox peaks at ~1.5 V (Li+ insertion) and ~2.0 V (extraction), with capacity retention >90% after 100 cycles. Electrochemical impedance spectroscopy (EIS) reveals low charge-transfer resistance (~50 Ω), indicating efficient ion diffusion .
Advanced Research Questions
Q. How does the magnetic structure of MnNb2O6 differ from isostructural compounds like MnV2O6?
Neutron diffraction (ND) reveals that MnNb2O6 adopts an antiferromagnetic (AF) "++--" spin sequence along the c-axis at 1.5 K, contrasting with MnV2O6’s "+−+−" order. This divergence arises from differences in superexchange interactions mediated by Nb/V–O–Mn pathways. Magnetic susceptibility measurements show a Néel temperature (TN) of ~4.5 K for MnNb2O6, lower than MnV2O6 (TN ~20 K) due to weaker magnetic coupling .
Q. What experimental approaches resolve contradictions in reported Li+ storage capacities for MnNb2O6?
Discrepancies in capacity (200–300 mAh/g) arise from variations in crystallite size, conductive additives, and voltage windows. Controlled studies using identical cycling conditions (e.g., 0.1–3.0 V vs. Li/Li+) and standardized electrode fabrication (e.g., 70% active material, 20% carbon black, 10% binder) reduce inconsistencies. In situ XRD during cycling further clarifies phase transitions and degradation mechanisms .
Q. How does fluorine content in granitic melts affect the solubility of MnNb2O6, and what are the implications for mineral formation?
Hydrothermal experiments at 800°C and 200 MPa demonstrate that increasing F⁻ concentration enhances MnNb2O6 solubility by forming complexes like [NbOF₅]²⁻. This explains MnNb2O6’s preferential enrichment in F-rich pegmatites. Electron microprobe analysis (EMPA) quantifies F in melt inclusions, while thermodynamic modeling validates solubility trends .
Q. What structural transitions occur in MnNb2O6 under quasi-hydrostatic pressure, and how are they characterized?
High-pressure XRD (up to 30 GPa) reveals a phase transition from columbite (Pbcn) to a distorted wolframite structure at ~15 GPa, accompanied by a 12% volume reduction. Raman spectroscopy tracks pressure-induced softening of Nb–O vibrational modes, while DFT calculations correlate these changes with electronic bandgap modifications .
Q. How do heterovalent substitutions (e.g., Mn²⁺ ↔ Fe²⁺, Nb⁵⁺ ↔ Ta⁵⁺) influence the crystallographic and electronic properties of MnNb2O6?
Single-crystal XRD and XANES studies show that Fe²⁺ substitution at Mn sites reduces unit cell volume (ΔV ~1.2 ų per 10% Fe), while Ta⁵⁺ substitution at Nb sites increases bandgap energy (from 2.8 eV to 3.2 eV). These substitutions are modeled using Vegard’s law and density functional theory (DFT) .
Methodological Guidelines
- Synthesis Optimization : Use solvothermal synthesis at 180°C for 24 hrs with ethylene glycol as a solvent, followed by annealing at 600°C in Ar to prevent oxidation .
- Magnetic Characterization : Employ ND with Rietveld refinement (e.g., FullProf Suite) to resolve spin configurations. Apply field-cooled/zero-field-cooled (FC/ZFC) protocols to detect magnetic transitions .
- High-Pressure Studies : Use diamond anvil cells (DACs) with synchrotron XRD for in situ structural analysis. Pair with DFT (VASP) for electronic structure validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
